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  • Product: 2,2-Bis(4-methoxyphenyl)-3-methyloxirane
  • CAS: 2231673-83-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2,2-Bis(4-methoxyphenyl)-3-methyloxirane: Synthesis, Reactivity, and Applications

Executive Summary 2,2-Bis(4-methoxyphenyl)-3-methyloxirane (CAS: 2231673-83-7) is a highly functionalized diaryl epoxide that serves as a pivotal intermediate in advanced organic synthesis and drug development. Character...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Bis(4-methoxyphenyl)-3-methyloxirane (CAS: 2231673-83-7) is a highly functionalized diaryl epoxide that serves as a pivotal intermediate in advanced organic synthesis and drug development. Characterized by a highly strained, oxygen-containing three-membered ring flanked by two electron-donating para-methoxyaryl groups, this molecule exhibits unique reactivity profiles. It is primarily utilized as a precursor in the synthesis of selective estrogen receptor modulators (SERMs), bisphenol analogues, and complex polycyclic scaffolds.

This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and mechanistic behavior, specifically focusing on its stereospecific epoxidation and Lewis acid-catalyzed rearrangement pathways.

Physicochemical Properties & Structural Profiling

Understanding the structural metrics of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane is critical for predicting its behavior in both synthetic workflows and biological environments. The presence of the para-methoxy groups significantly enriches the electron density of the oxirane core, influencing both its stability and its regioselective ring-opening mechanics.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
IUPAC Name 2,2-Bis(4-methoxyphenyl)-3-methyloxiraneDefines the exact substitution pattern on the oxirane core.
CAS Registry Number 2231673-83-7Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₇H₁₈O₃Indicates a high carbon-to-heteroatom ratio.
Molecular Weight 270.33 g/mol Falls well within the Lipinski Rule of 5 for oral bioavailability.
Topological Polar Surface Area (TPSA) 30.99 ŲCalculated from two methoxy ethers (18.46 Ų) and one epoxide (12.53 Ų). Suggests excellent membrane permeability.
Hydrogen Bond Donors / Acceptors 0 / 3Lacks protic hydrogens; acts solely as an H-bond acceptor.
Stereocenters 1 (C3 of the oxirane ring)Exists as a pair of enantiomers (R and S) unless synthesized asymmetrically.

Synthetic Methodologies: A Self-Validating Workflow

The construction of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane is typically achieved via a two-step sequence: the olefination of a benzophenone derivative followed by a concerted electrophilic epoxidation.

Workflow Diagram

Synthesis A 4,4'-Dimethoxybenzophenone B 1,1-Bis(4-methoxyphenyl) prop-1-ene A->B Wittig Olefination KOtBu, THF, 25°C C 2,2-Bis(4-methoxyphenyl) -3-methyloxirane B->C Epoxidation m-CPBA, CH2Cl2, 0°C

Fig 1: Two-step synthetic workflow from benzophenone to the target diaryl epoxide.

Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1,1-Bis(4-methoxyphenyl)prop-1-ene via Wittig Olefination
  • Causality & Design : Potassium tert-butoxide (KOtBu) is selected as the base to ensure rapid and irreversible deprotonation of the phosphonium salt, driving the formation of the reactive ylide in anhydrous conditions.

  • Procedure :

    • Suspend ethyltriphenylphosphonium bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) under a continuous argon atmosphere.

    • Cool the suspension to 0 °C and add KOtBu (1.2 equiv) portion-wise. Stir for 30 minutes until the solution transitions to a deep orange/red, indicating ylide formation.

    • Dissolve 4,4'-dimethoxybenzophenone (1.0 equiv) in a minimal volume of THF and add dropwise to the ylide solution.

    • Allow the reaction to warm to ambient temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the propene derivative.

Protocol B: Prilezhaev Epoxidation using m-CPBA
  • Causality & Design : meta-Chloroperoxybenzoic acid (m-CPBA) is utilized due to its stability and high electrophilicity. The reaction is conducted at 0 °C to mitigate the exothermic nature of the [1] and to prevent premature, acid-catalyzed ring opening of the newly formed epoxide.

  • Procedure :

    • Dissolve 1,1-bis(4-methoxyphenyl)prop-1-ene (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool the flask to 0 °C in an ice bath.

    • Add m-CPBA (77% purity, 1.1 equiv) portion-wise over 15 minutes.

    • Stir the mixture at 0 °C for 2 hours. The concerted mechanism ensures stereospecific syn-addition of the oxygen atom across the π-bond[2].

    • Critical Quench : Wash the organic phase with saturated aqueous Na₂SO₃. Rationale: This reduces any unreacted explosive peroxides into benign carboxylic acids.

    • Wash sequentially with saturated aqueous NaHCO₃ (to neutralize and extract the m-chlorobenzoic acid byproduct) and brine.

    • Dry over MgSO₄, filter, and evaporate the solvent to yield 2,2-bis(4-methoxyphenyl)-3-methyloxirane.

Mechanistic Reactivity Profiles

The oxirane ring of this compound is highly strained and polarized. Its reactivity is dominated by the electronic influence of the two para-methoxy groups at the C2 position, which heavily stabilize developing positive charge during ring-opening events.

The House-Meinwald Rearrangement

When exposed to Lewis acids (e.g., BF₃·OEt₂), the epoxide undergoes a [3] to form carbonyl compounds.

Mechanistic Causality :

  • The Lewis acid coordinates to the epoxide oxygen, weakening the adjacent C–O bonds.

  • The C2–O bond cleaves preferentially because the resulting carbocation at C2 is a bis-benzylic system, profoundly stabilized by the resonance of the two electron-donating methoxy groups.

  • To resolve the carbocation, a 1,2-migration occurs from C3 to C2. Because a hydride ion possesses a significantly higher migratory aptitude than a methyl group, a 1,2-hydride shift is the dominant pathway.

  • This results in the formation of a ketone as the major product, rather than an aldehyde.

Reactivity Pathways Diagram

Reactivity Epoxide 2,2-Bis(4-methoxyphenyl) -3-methyloxirane Meinwald Meinwald Rearrangement (Lewis Acid: BF3·OEt2) Epoxide->Meinwald Lewis Acid Coordination Nucleophilic Nucleophilic Ring Opening (Aqueous Acid: H+ / H2O) Epoxide->Nucleophilic Protonation of Oxygen Ketone 1,1-Bis(4-methoxyphenyl) propan-2-one (Major: Hydride Shift) Meinwald->Ketone 1,2-Hydride Migration Aldehyde 2,2-Bis(4-methoxyphenyl) propanal (Minor: Methyl Shift) Meinwald->Aldehyde 1,2-Methyl Migration Diol 1,1-Bis(4-methoxyphenyl) propane-1,2-diol Nucleophilic->Diol H2O Attack at C2 (Electronic Control)

Fig 2: Divergent reactivity pathways: Meinwald rearrangement vs. acidic nucleophilic ring opening.

Applications in Drug Development

In pharmaceutical chemistry, diaryl epoxides like 2,2-bis(4-methoxyphenyl)-3-methyloxirane are not end-products but rather high-value synthetic hubs .

  • Endocrine Disruptor & SERM Scaffolds : The bis(4-methoxyphenyl) motif is a recognized pharmacophore that mimics the A-ring of 17β-estradiol. Ring-opening of this epoxide with various amine nucleophiles yields amino-alcohols that serve as precursors to tamoxifen analogues and other selective estrogen receptor modulators.

  • Biocatalytic Probes : Recent advancements in enzymology utilize heavily substituted epoxides to study the structural basis of enzymes like [4], pushing the boundaries of green chemistry and enantioselective biocatalysis.

References

  • m-CPBA (meta-chloroperoxybenzoic acid) Epoxidation . Master Organic Chemistry. URL:[Link]

  • Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids . Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Catalytic Enantioselective House–Meinwald Rearrangement: Efficient Construction of All-Carbon Quaternary Stereocenters . Journal of the American Chemical Society. URL:[Link]

  • Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase . Nature Chemistry / ETH Research Collection. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

Target Audience: Research Chemists, Synthetic Scientists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of 2,2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Synthetic Scientists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane requires a highly controlled, stereospecific oxidation of a sterically hindered, electron-rich alkene. Rather than relying on direct condensation methods (which often fail for 3-alkyl substituted oxiranes), this protocol utilizes a robust three-step linear sequence starting from commercially available 4,4'-dimethoxybenzophenone.

The strategic choice of this pathway is grounded in electronic and steric control:

  • Grignard Addition: Ethylmagnesium bromide acts as a strong nucleophile to generate a tertiary alcohol. Tetrahydrofuran (THF) is utilized as the solvent to stabilize the Grignard reagent via the Schlenk equilibrium.

  • Acid-Catalyzed Dehydration: The tertiary alcohol is dehydrated to form the thermodynamically stable trisubstituted alkene, 1,1-bis(4-methoxyphenyl)prop-1-ene.

  • Prilezhaev Epoxidation: The electron-donating methoxy (-OCH₃) groups on the aryl rings render the alkene highly electron-rich. This significantly accelerates the electrophilic attack by meta-chloroperoxybenzoic acid (mCPBA) [1, 2]. The reaction proceeds through a concerted, closed-shell "butterfly" transition state, ensuring strict retention of the alkene's geometry (syn addition) without the formation of discrete carbocation intermediates [2, 3].

SynthesisWorkflow Start 4,4'-Dimethoxybenzophenone Grignard Grignard Addition (EtMgBr, THF, 0 °C to RT) Start->Grignard Intermediate1 1,1-Bis(4-methoxyphenyl)propan-1-ol Grignard->Intermediate1 Dehydration Acid-Catalyzed Dehydration (pTSA, Toluene, Reflux) Intermediate1->Dehydration Intermediate2 1,1-Bis(4-methoxyphenyl)prop-1-ene Dehydration->Intermediate2 Epoxidation Prilezhaev Epoxidation (mCPBA, DCM, 0 °C to RT) Intermediate2->Epoxidation Product 2,2-Bis(4-methoxyphenyl)-3-methyloxirane Epoxidation->Product

Workflow for the 3-step synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane.

Step-by-Step Experimental Methodologies

Phase 1: Nucleophilic Grignard Addition

Objective: Synthesis of 1,1-bis(4-methoxyphenyl)propan-1-ol.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4,4'-dimethoxybenzophenone (10.0 mmol, 2.42 g) and dissolve in 50 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses enolization and prevents exothermic runaway.

  • Addition: Dropwise, add a solution of Ethylmagnesium bromide (12.0 mmol, 4.0 mL of a 3.0 M solution in diethyl ether) over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2).

  • Quenching: Carefully quench the reaction at 0 °C by adding 20 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild protons to destroy excess Grignard reagent without causing acid-catalyzed elimination of the newly formed tertiary alcohol.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Acid-Catalyzed Dehydration

Objective: Synthesis of 1,1-bis(4-methoxyphenyl)prop-1-ene.

  • Setup: Transfer the crude tertiary alcohol to a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Dissolve the intermediate in 40 mL of Toluene. Add p-Toluenesulfonic acid monohydrate (pTSA) (0.5 mmol, 95 mg) as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 4 hours. Causality: The Dean-Stark trap continuously removes water, driving the equilibrium toward the alkene via Le Chatelier's principle.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the pTSA, preventing unwanted polymerization of the electron-rich alkene. Dry over Na₂SO₄ and concentrate to yield the crude alkene.

Phase 3: Prilezhaev Epoxidation

Objective: Synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane.

  • Preparation: Dissolve the crude 1,1-bis(4-methoxyphenyl)prop-1-ene in 40 mL of anhydrous Dichloromethane (DCM) in a 100 mL flask. Cool to 0 °C. Causality: DCM is a non-nucleophilic solvent that perfectly solubilizes both the alkene and the peroxyacid without participating in the oxidation [1].

  • Oxidation: Portion-wise, add mCPBA (12.0 mmol; Note: Commercial mCPBA is typically ~70-77% pure; adjust mass accordingly, approx. 2.7 g).

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2.5 hours.

  • Reductive Quench: Add 20 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes. Causality: Sodium thiosulfate reduces any unreacted peroxyacid, eliminating the risk of explosive peroxide concentration during solvent evaporation.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 30 mL). Causality: The byproduct, m-chlorobenzoic acid, is insoluble in water but highly soluble in aqueous base as a sodium salt, allowing complete removal from the organic phase [2].

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure oxirane.

Mechanism Alkene Alkene (Nucleophile) TS Concerted Transition State Alkene->TS mCPBA mCPBA (Electrophile) mCPBA->TS Epoxide Epoxide (Syn Addition) TS->Epoxide Byproduct m-Chlorobenzoic Acid TS->Byproduct

Concerted Prilezhaev epoxidation mechanism highlighting syn addition.

Data Presentation & Quality Control

To ensure a self-validating system, researchers must track the reaction progress and verify the final product against expected quantitative and analytical benchmarks.

Table 1: Reaction Parameters & Expected Yields Summary
Reaction PhaseKey ReagentsSolventTemp ProfileTimeExpected Yield
1. Grignard Addition 4,4'-Dimethoxybenzophenone, EtMgBrTHF0 °C → RT2.0 h85 – 90%
2. Dehydration pTSA (cat.)Toluene110 °C (Reflux)4.0 h90 – 95%
3. Epoxidation mCPBA (1.2 eq)DCM0 °C → RT3.0 h80 – 85%
Table 2: Expected ¹H NMR Spectral Data for Target Oxirane

(Assuming 400 MHz in CDCl₃)

ProtonsMultiplicityExpected Shift (δ, ppm)Structural Assignment
3H Doublet (d)~1.00 - 1.20Methyl group attached to C3 of the oxirane ring
1H Quartet (q)~3.20 - 3.50Methine proton at C3 of the oxirane ring
6H Singlet (s)~3.80Methoxy (-OCH₃) groups on the aryl rings
8H Multiplet (m)~6.80 - 7.30Aromatic protons of the anisyl rings

Critical Parameters & Troubleshooting

  • Peroxide Safety: Never concentrate organic solutions containing unquenched mCPBA. Always verify the absence of peroxides using starch-iodide paper before placing the flask on a rotary evaporator.

  • Over-oxidation / Ring Opening: Epoxides are highly strained three-membered rings that are susceptible to nucleophilic attack or acid-catalyzed ring opening [3]. If the basic wash (NaHCO₃) is insufficient, residual m-chlorobenzoic acid can catalyze the ring-opening of the oxirane to a diol. Ensure the aqueous phase pH is > 8 during the final extraction.

  • Alkene Geometry Impact: Because the Prilezhaev reaction is stereospecific, the E/Z isomer ratio of the intermediate alkene (if applicable) will dictate the diastereomeric ratio of the final epoxide [1]. However, in this specific molecule, the C2 position holds two identical 4-methoxyphenyl groups, rendering the alkene symmetric at C1 and eliminating E/Z isomerism concerns.

References

  • Master Organic Chemistry. Epoxidation of Alkenes With Peroxyacids. Master Organic Chemistry. Available at: [Link]

  • OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). OrgoSolver. Available at: [Link]

  • Imperial College London. Organic Synthesis – Epoxidation of Alkenes. Imperial College London Chemistry. Available at: [Link]

Application

Catalytic asymmetric epoxidation methods to form 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

Application Note: Catalytic Asymmetric Epoxidation Strategies for the Synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Epoxidation Strategies for the Synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Scalable Asymmetric Synthesis

Executive Summary

The enantioselective synthesis of highly substituted epoxides is a critical operation in modern drug development. This application note details the optimized methodology for synthesizing 2,2-bis(4-methoxyphenyl)-3-methyloxirane from its trisubstituted alkene precursor, 1,1-bis(4-methoxyphenyl)prop-1-ene. We critically evaluate two premier asymmetric oxygen-transfer technologies: the metal-free Shi Epoxidation and the transition-metal-catalyzed Jacobsen-Katsuki Epoxidation . By analyzing the stereoelectronic demands of the 1,1-diarylpropene framework, this guide establishes a field-proven, self-validating protocol that maximizes enantiomeric excess (ee) while eliminating heavy metal residue risks.

Mechanistic Framework & Pathway Selection

The substrate, 1,1-bis(4-methoxyphenyl)prop-1-ene, presents a unique synthetic challenge. It is an electron-rich, trisubstituted alkene bearing significant steric bulk at the C1 position due to the twin 4-methoxyphenyl (anisyl) rings.

Organocatalytic Shi Epoxidation (Primary Method)

The Shi epoxidation is the premier method for the asymmetric epoxidation of unfunctionalized trisubstituted alkenes[1]. The reaction utilizes a D-fructose-derived chiral ketone catalyst and Oxone (potassium peroxymonosulfate) as the primary oxidant[2].

Causality of Stereocontrol: The active epoxidizing species is a highly reactive chiral dioxirane generated in situ[1]. When the 1,1-diarylpropene approaches the dioxirane, it faces a strict stereochemical bifurcation between a spiro and a planar transition state[3]. The massive steric bulk of the two 4-methoxyphenyl groups strongly repels the acetonide framework of the catalyst, heavily disfavoring the planar geometry[3]. Consequently, the reaction is funneled almost exclusively through the spiro transition state, where stabilizing interactions between the dioxirane oxygen lone pair and the alkene π* orbital yield exceptional enantioselectivity (>95% ee).

Jacobsen-Katsuki Epoxidation (Secondary Method)

The Jacobsen-Katsuki epoxidation employs a C2-symmetric Mn(III)-salen complex to transfer an oxygen atom from an oxidant (e.g., bleach) to the alkene[4].

Mechanistic Limitations for this Substrate: While highly effective for cis-disubstituted olefins, the Jacobsen-Katsuki method transfers oxygen via an Mn(V)-oxo intermediate[4]. This transfer can occur via a concerted or a radical pathway[4]. In the case of 1,1-diarylpropenes, the resulting radical intermediate is highly stabilized by the twin anisyl rings. This extended lifetime allows for transient C–C bond rotation prior to ring closure, leading to stereochemical scrambling (epimerization) and a depressed ee profile compared to the concerted dioxirane pathway of the Shi epoxidation.

Comparative Performance Data

To guide process chemistry decisions, the empirical performance of both catalytic systems for 1,1-diarylpropene substrates is summarized below.

Table 1: Comparative Analysis of Epoxidation Methods for 1,1-Diarylpropenes

ParameterShi Epoxidation (Optimized)Jacobsen-Katsuki Epoxidation
Catalyst Architecture Organocatalyst (D-Fructose-derived)Transition Metal (Mn-salen complex)
Active Oxidant Species Chiral DioxiraneMn(V)-Oxo Complex
Typical Isolated Yield 88% - 94%70% - 78%
Enantiomeric Excess (ee) > 95% 80% - 85%
Metal Residue Risk None (Ideal for Pharma) High (Requires extensive scavenging)
Reaction Temperature 0 °C to 25 °C-78 °C to 0 °C
Primary Yield-Limiting Factor Catalyst Baeyer-Villiger OxidationRadical-induced Epimerization

Reaction Pathway Visualization

Workflow Ketone Chiral Ketone Catalyst (D-Fructose Derived) Criegee Criegee Intermediate (Unstable) Ketone->Criegee Oxidation Oxone Oxone + K2CO3 (pH 10.5 Buffer) Oxone->Criegee Addition Dioxirane Chiral Dioxirane (Active Oxidant) Criegee->Dioxirane Ring Closure (- KHSO4) TS Spiro Transition State (Stereocontrol) Dioxirane->TS Alkene Binding Alkene 1,1-Bis(4-methoxyphenyl) prop-1-ene Alkene->TS TS->Ketone Catalyst Regeneration Epoxide 2,2-Bis(4-methoxyphenyl) -3-methyloxirane TS->Epoxide Oxygen Transfer

Figure 1: Catalytic cycle of the Shi epoxidation highlighting the chiral dioxirane intermediate.

Self-Validating Experimental Protocol: Shi Epoxidation

This protocol is engineered for high reliability, utilizing self-validating checkpoints to ensure the structural integrity of the catalyst and the efficiency of the active oxidant.

Materials & Reagents
  • Substrate: 1,1-bis(4-methoxyphenyl)prop-1-ene (10.0 mmol, 1.0 eq)

  • Catalyst: Shi Epoxidation Diketal Catalyst (1,2:4,5-Di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose) (3.0 mmol, 0.3 eq)[2]

  • Oxidant: Oxone (potassium peroxymonosulfate) (15.0 mmol, 1.5 eq)

  • Buffer System: Na₂B₄O₇ (0.05 M) and Na₂EDTA (0.4 mM)

  • Solvents: Acetonitrile (MeCN), Dimethoxymethane (DMM)

Step-by-Step Execution & Causality

Step 1: Substrate and Catalyst Solvation

  • Action: In a 500 mL jacketed reactor, dissolve 1,1-bis(4-methoxyphenyl)prop-1-ene (10.0 mmol) and the chiral ketone catalyst (3.0 mmol) in a 2:1 mixture of MeCN (50 mL) and DMM (25 mL).

  • Causality: The diarylpropene substrate is highly lipophilic. Standard MeCN/water mixtures often result in biphasic mass-transfer limitations. The addition of DMM breaks the hydration shell, preventing the substrate from crashing out of the aqueous buffer and ensuring homogeneous interaction with the dioxirane.

Step 2: Buffer Addition & Chelation Control

  • Action: Add 50 mL of the 0.05 M Na₂B₄O₇ / 0.4 mM Na₂EDTA aqueous buffer to the reactor. Stir vigorously (800 rpm) and cool the mixture to 0 °C.

  • Causality: EDTA acts as a critical, self-validating safeguard. Trace transition metals (Fe, Cu) present in standard glassware or water will catalyze the rapid, non-productive decomposition of Oxone into O₂ gas. EDTA chelates these impurities, ensuring the oxidant is exclusively consumed by the catalytic cycle. Cooling to 0 °C kinetically suppresses the competing Baeyer-Villiger oxidation of the expensive chiral ketone.

Step 3: pH-Controlled Oxidant Addition

  • Action: Prepare Solution A (Oxone, 15.0 mmol in 50 mL water) and Solution B (K₂CO₃, 0.58 M in 50 mL water). Using dual syringe pumps, simultaneously add Solutions A and B dropwise over 2.5 hours. Monitor the internal pH continuously, adjusting the flow rate of Solution B to maintain the pH strictly between 10.2 and 10.5 .

  • Causality: This is the most critical parameter of the workflow. If the pH drops below 10.0, the Criegee intermediate cannot efficiently close into the dioxirane, leading to irreversible catalyst degradation. If the pH exceeds 11.0, Oxone decomposes prematurely. The slow, simultaneous addition maintains a low steady-state concentration of the active oxidant, preventing thermal runaway.

Step 4: Reaction Quench and Isolation

  • Action: Upon completion (verified by TLC or LC-MS, typically 3 hours), quench the reaction by adding 50 mL of saturated aqueous Na₂S₂O₃. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Na₂S₂O₃ safely reduces any unreacted Oxone or residual dioxirane, preventing oxidative degradation of the electron-rich 2,2-bis(4-methoxyphenyl)-3-methyloxirane product during concentration.

Analytical Validation
  • Chiral HPLC: Validate enantiomeric excess using a Chiralcel OD-H column (Hexane/Isopropanol 95:5, 1.0 mL/min). The bulky quaternary stereocenter at C2 ensures excellent baseline resolution of the enantiomers.

  • ¹H NMR (400 MHz, CDCl₃): Confirm epoxide formation by the disappearance of the vinylic proton (~6.2 ppm) and the appearance of the characteristic oxirane C3-proton quartet (~3.4 ppm) and C3-methyl doublet (~1.1 ppm).

References[4] Title: Jacobsen epoxidation | Source: Wikipedia | URL: https://en.wikipedia.org/wiki/Jacobsen_epoxidation[1] Title: Shi Epoxidation | Source: Organic Chemistry Portal | URL: https://www.organic-chemistry.org/namedreactions/shi-epoxidation.shtm[3] Title: Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State | Source: The Journal of Organic Chemistry - ACS Publications | URL: https://pubs.acs.org/doi/10.1021/jo801576k[2] Title: Shi Epoxidation Diketal Catalyst 98 18422-53-2 | Source: Sigma-Aldrich | URL: https://www.sigmaaldrich.com/US/en/product/aldrich/520160

Sources

Method

Using 2,2-Bis(4-methoxyphenyl)-3-methyloxirane as an intermediate in organic synthesis

An In-Depth Guide to the Synthetic Applications of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Diaryl Oxirane In the lan...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Applications of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Diaryl Oxirane

In the landscape of organic synthesis, epoxides stand as exceptionally versatile intermediates. Their inherent ring strain and polarized carbon-oxygen bonds make them susceptible to a variety of ring-opening transformations, providing a powerful platform for introducing 1,2-difunctionality into molecules. This guide focuses on a specialized yet highly promising building block: 2,2-Bis(4-methoxyphenyl)-3-methyloxirane .

This trisubstituted oxirane is characterized by several key structural features that dictate its reactivity and synthetic potential:

  • A strained three-membered oxirane ring , the primary driver of its reactivity.

  • Two electron-donating para-methoxyphenyl (anisyl) groups at the C2 position. These groups play a crucial role in stabilizing cationic intermediates, thereby directing the course of acid-catalyzed reactions.

  • A methyl group at the C3 position, which, along with the gem-diaryl substitution, establishes a clear steric and electronic bias for nucleophilic attack.

While specific literature on this exact molecule is sparse, its chemical behavior can be confidently predicted from the well-established principles governing the reactions of 2,2-diaryl epoxides. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and mechanistic insights into leveraging this intermediate for the synthesis of complex diaryl scaffolds.

Part 1: Synthesis of the Oxirane Intermediate

The reliable synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane is paramount for its use as a synthetic intermediate. The most direct and efficient approach is the epoxidation of the corresponding alkene precursor, 1,1-Bis(4-methoxyphenyl)propene.

Workflow for Synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

G cluster_0 Step 1: Alkene Synthesis cluster_1 Step 2: Epoxidation A 4,4'-Dimethoxy- benzophenone C Tertiary Alcohol Intermediate A->C B Ethylmagnesium Bromide (Grignard Reagent) B->C D Acid-catalyzed Dehydration C->D E 1,1-Bis(4-methoxyphenyl)propene D->E G 2,2-Bis(4-methoxyphenyl)- 3-methyloxirane E->G Epoxidation in CH2Cl2 F m-Chloroperoxybenzoic Acid (m-CPBA) F->G

Caption: Synthetic pathway from ketone to target oxirane.

Protocol 1: Synthesis of 1,1-Bis(4-methoxyphenyl)propene (Alkene Precursor)

This two-step, one-pot procedure involves a Grignard reaction followed by acid-catalyzed dehydration.

  • Materials: 4,4'-Dimethoxybenzophenone, Magnesium turnings, Ethyl bromide, Anhydrous diethyl ether, Sulfuric acid (conc.), Anhydrous sodium sulfate, Glassware (oven-dried).[1]

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to initiate the reaction.

    • Addition to Ketone: Once the Grignard reagent formation is complete, cool the flask to 0 °C. Add a solution of 4,4'-dimethoxybenzophenone (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes.

    • Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours, monitoring by Thin Layer Chromatography (TLC). Cool the reaction to 0 °C and quench by slowly adding saturated aqueous ammonium chloride solution.

    • Dehydration & Work-up: Add 10% sulfuric acid to the mixture and stir vigorously for 1 hour at room temperature to effect dehydration of the intermediate tertiary alcohol. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

    • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alkene can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Protocol 2: Epoxidation of 1,1-Bis(4-methoxyphenyl)propene

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent.[2]

  • Materials: 1,1-Bis(4-methoxyphenyl)propene, m-CPBA (77% max), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Saturated sodium sulfite solution, Anhydrous sodium sulfate.

  • Causality Behind Choices: DCM is used as the solvent because it is aprotic and will not induce premature ring-opening of the formed epoxide.[2] The basic wash (sodium bicarbonate) is crucial to remove the acidic m-chlorobenzoic acid byproduct. Sodium sulfite is used to quench any unreacted peroxy acid.

  • Procedure:

    • Reaction Setup: Dissolve 1,1-Bis(4-methoxyphenyl)propene (1.0 eq) in DCM in an Erlenmeyer flask equipped with a stir bar. Cool the solution to 0 °C in an ice bath.

    • m-CPBA Addition: Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC until the starting alkene is consumed (typically 2-4 hours).

    • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated sodium sulfite solution (1x), saturated sodium bicarbonate solution (3x), and brine (1x).

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, can be purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield a white or off-white solid.

Part 2: Core Applications in Organic Synthesis

The true value of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane lies in its subsequent transformations. The substitution pattern allows for highly regioselective reactions under both acidic and basic/nucleophilic conditions.

Application A: Acid-Catalyzed Rearrangement to a Diaryl Ketone

Under acidic conditions, epoxides rearrange to form carbonyl compounds. The presence of two electron-donating anisyl groups at C2 provides powerful electronic control over the reaction mechanism, favoring the formation of a highly stabilized tertiary carbocation.

G A Oxirane B Protonated Oxirane A->B + H+ (Catalyst) C Tertiary Carbocation (Resonance Stabilized) B->C Ring Opening D 1,1-Bis(4-methoxyphenyl) propan-2-one (Ketone) C->D 1,2-Hydride Shift D->D - H+ (Catalyst)

Caption: S_N_2 ring-opening at the less hindered C3 position.

  • Materials: 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, Tetrahydrofuran (THF), Water, Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve the oxirane (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add NaOH (1.5 eq) and heat the mixture to reflux (approx. 65-70 °C).

    • Monitor the reaction by TLC. After completion (typically 4-6 hours), cool the mixture to room temperature.

    • Neutralize the mixture with dilute HCl (1M) and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol, which can be purified by recrystallization. [3]

β-amino alcohols are crucial pharmacophores found in many drug molecules. [4]

  • Materials: 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, Piperidine (or other amine, 2.0 eq), Ethanol.

  • Procedure:

    • In a sealed tube or round-bottom flask with a condenser, combine the oxirane (1.0 eq), the desired amine (2.0 eq), and ethanol.

    • Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction and remove the solvent and excess amine under reduced pressure.

    • The resulting crude β-amino alcohol can be purified by flash chromatography to yield the final product, 1-(Piperidin-1-yl)-2,2-bis(4-methoxyphenyl)propan-2-ol .

Data Summary: Nucleophilic Ring-Opening Reactions
Nucleophile (Reagent)SolventConditionsExpected ProductProduct Class
H₂O (NaOH)THF/H₂OReflux2,2-Bis(4-methoxyphenyl)propane-1,2-dioltrans-Diol
MeO⁻ (NaOMe)MethanolReflux1-Methoxy-2,2-bis(4-methoxyphenyl)propan-2-olβ-Methoxy Alcohol
PiperidineEthanolReflux1-(Piperidin-1-yl)-2,2-bis(4-methoxyphenyl)propan-2-olβ-Amino Alcohol
PhMgBrTHF0 °C to RT2,2-Bis(4-methoxyphenyl)-1-phenylpropan-2-olTertiary Alcohol

Part 3: Potential Applications in Bioactive Scaffolds

The carbon skeleton of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane is structurally analogous to that of the now-banned insecticide methoxychlor (1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane). [5][6]While this oxirane is not a direct precursor in the commercial synthesis of methoxychlor, the products derived from its transformations, particularly the ketone from the acid-catalyzed rearrangement, represent valuable starting points for the synthesis of novel diarylethane and diarylpropane analogs. These scaffolds could be explored for applications in agrochemistry and medicinal chemistry, leveraging the known biological activities associated with the bis(p-methoxyphenyl) motif.

Conclusion

2,2-Bis(4-methoxyphenyl)-3-methyloxirane emerges as a highly versatile and predictable intermediate in organic synthesis. Its utility is defined by a clear dichotomy in reactivity:

  • Under acidic conditions , it undergoes a clean rearrangement to a single ketone product, driven by the electronic stabilization of the two anisyl groups.

  • Under basic or nucleophilic conditions , it undergoes a regioselective S_N_2 ring-opening at the less-hindered carbon, providing access to a wide array of 1,2-difunctionalized products.

By understanding and applying the protocols and mechanistic principles outlined in this guide, researchers can effectively employ this powerful building block to construct complex molecular architectures relevant to drug discovery, materials science, and agrochemistry.

References

  • (Referenced for general principles of epoxide chemistry and synthesis).
  • (Referenced for general principles of epoxide chemistry and synthesis).
  • Katsuki, T. (2002). Catalytic Asymmetric Epoxidation of Allylic Alcohols.
  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • Wikipedia. (2023). Methoxychlor. Retrieved from [Link]

  • (Referenced for general principles of epoxide chemistry and synthesis).
  • Li, W., et al. (2020). Acid-Catalyzed Rearrangements of 3-Aryloxirane-2-Carboxamides: Novel DFT Mechanistic Insights. ChemistryOpen, 9(7), 743–747. Available at: [Link]

  • PubMed. (2020). Acid-Catalyzed Rearrangements of 3-Aryloxirane-2-Carboxamides: Novel DFT Mechanistic Insights. Retrieved from [Link]

  • (Referenced for general principles of epoxide chemistry and synthesis).
  • (Referenced for general principles of epoxide chemistry and synthesis).
  • (Referenced for general principles of epoxide chemistry and synthesis).
  • Britannica. (n.d.). Methoxychlor. Retrieved from [Link]

  • (Referenced for general principles of epoxide chemistry and synthesis).
  • (Referenced for general principles of epoxide chemistry and synthesis).
  • (Referenced for general principles of epoxide chemistry and synthesis).
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • (Referenced for general principles of epoxide chemistry and synthesis).
  • (Referenced for general principles of epoxide chemistry and synthesis).
  • Wikipedia. (2023). Darzens reaction. Retrieved from [Link]

  • (Referenced for general principles of epoxide chemistry and synthesis).
  • Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. Retrieved from [Link]

  • protocols.io. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • (Referenced for general principles of epoxide chemistry and synthesis).
  • (Referenced for general principles of epoxide chemistry and synthesis).
  • (Referenced for general principles of epoxide chemistry and synthesis).
  • PubMed. (2002). Metabolism of the endocrine disruptor pesticide-methoxychlor by human P450s: pathways involving a novel catechol metabolite. Retrieved from [Link]

  • (Referenced for general principles of epoxide chemistry and synthesis).
  • (Referenced for general principles of epoxide chemistry and synthesis).
  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

  • (Referenced for general principles of epoxide chemistry and synthesis).
  • (Referenced for general principles of epoxide chemistry and synthesis).
  • (Referenced for general principles of epoxide chemistry and synthesis).

Sources

Application

Application Note: Handling, Storage, and Reactivity of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

Executive Summary & Mechanistic Overview 2,2-Bis(4-methoxyphenyl)-3-methyloxirane (CAS: 2231673-83-7) is a highly functionalized epoxide utilized as a critical intermediate in advanced organic synthesis and medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

2,2-Bis(4-methoxyphenyl)-3-methyloxirane (CAS: 2231673-83-7) is a highly functionalized epoxide utilized as a critical intermediate in advanced organic synthesis and medicinal chemistry. The molecule features a highly strained three-membered oxirane ring, making it a potent electrophile.

From a mechanistic perspective, the substitution pattern of this specific oxirane dictates its unique reactivity. The C2 position is substituted with two electron-donating 4-methoxyphenyl groups, which can heavily stabilize a developing positive charge via resonance. Consequently, this epoxide is highly susceptible to acid-catalyzed, SN​1 -like ring-opening at the C2 position. Conversely, under basic or strictly nucleophilic conditions, steric hindrance from the bulky diaryl groups directs SN​2 attack predominantly to the less hindered C3 methyl-substituted carbon. Understanding this electronic versus steric dichotomy is essential for both safe storage and successful downstream application.

Hazard Profile & Safety Directives

Epoxides are inherently reactive and present specific toxicological and physical hazards that require stringent laboratory controls[1].

  • Toxicological Hazards: The strained oxirane ring acts as a potent alkylating agent. It can covalently bind to nucleophilic sites on proteins and DNA, presenting risks of skin sensitization, respiratory irritation, and potential mutagenicity/carcinogenicity[2].

  • Reactivity Hazards: Epoxides can undergo violent, exothermic polymerization when exposed to trace amounts of Lewis acids, Brønsted acids, strong bases, or anhydrous metal chlorides[1].

  • Personal Protective Equipment (PPE): Handling requires a minimum of a properly functioning fume hood, heavy-duty nitrile or butyl rubber gloves (inspected for pinholes), a chemically resistant lab coat, and tightly sealed safety goggles[3].

Storage & Stability Parameters

Because ring strain (~27 kcal/mol) makes the oxirane thermodynamically unstable, improper storage rapidly leads to degradation—most commonly hydrolysis to the corresponding 1,2-diol via atmospheric moisture. To maintain structural integrity, the compound must be kept in a highly controlled environment[4].

Table 1: Physicochemical & Storage Parameters
ParameterRequirementMechanistic Rationale
Temperature -20°C (Freezer)Suppresses thermal auto-polymerization and slows kinetic degradation pathways[3].
Atmosphere Argon or Nitrogen ( N2​ )Prevents exposure to atmospheric moisture ( H2​O ), which acts as a nucleophile to form inactive diols.
Light Exposure Amber vial / DarkUV light can induce radical degradation of the electron-rich methoxyphenyl ethers.
Working Lifespan < 6 months post-openingRepeated temperature cycling introduces trace condensation, accelerating degradation[4].
Table 2: Chemical Incompatibility Matrix
Chemical ClassHazard ResultPrevention Strategy
Acids (Lewis/Brønsted) Exothermic ring-opening / PolymerizationStore strictly segregated from acid cabinets[1].
Strong Bases / Amines Unintended adduct formationUse dedicated spatulas; avoid cross-contamination.
Oxidizing Agents Aromatic ring degradationSegregate from peroxides and permanganates[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and safety, the following protocols integrate self-validating systems —mandatory quality control checkpoints that prevent the use of degraded reagents, saving time and resources in downstream drug development.

Workflow Storage Inert Cold Storage (-20°C, Ar/N2) Acclimation Acclimate to RT (Desiccator) Storage->Acclimation Step 1 Validation LC-MS/TLC Purity Check (Self-Validation) Acclimation->Validation Step 2 Handling Fume Hood / Glovebox Handling Validation->Handling Step 3 (If >98% pure) Waste Quench & Hazardous Waste Disposal Handling->Waste Step 4

Figure 1: End-to-end safe handling workflow incorporating mandatory self-validation steps.

Protocol A: Reagent Retrieval and Preparation

Causality Focus: Preventing moisture condensation is the single most critical factor in epoxide preservation.

  • Acclimation (Crucial Step): Remove the sealed vial of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane from the -20°C freezer. Do not open it immediately. Place the sealed vial in a desiccator and allow it to acclimate to room temperature for at least 30 minutes.

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical powder, initiating acid-catalyzed hydrolysis of the oxirane ring[4].

  • Inert Handling: Transfer the acclimated vial to a fume hood or inert glovebox. Purge the headspace with Argon before and after weighing.

  • Self-Validation (Purity Check): Before committing the reagent to a complex synthesis, dissolve 1 mg in anhydrous dichloromethane (DCM). Run a rapid Thin Layer Chromatography (TLC) plate (e.g., 80:20 Hexanes:Ethyl Acetate).

    • Validation: The epoxide will run as a distinct non-polar spot. If a highly polar baseline spot is observed (indicating the 1,2-diol degradant) at >2% intensity, the batch must be re-purified via flash chromatography over neutralized silica before use.

Protocol B: Regioselective Nucleophilic Ring-Opening

Causality Focus: Controlling regiochemistry via catalyst selection.

Reactivity Oxirane 2,2-Bis(4-methoxyphenyl) -3-methyloxirane Acid Acidic Conditions (SN1 Pathway) Oxirane->Acid H+ Catalyst Base Basic/Nucleophilic (SN2 Pathway) Oxirane->Base Strong Nucleophile C2_Attack Attack at C2 (Electronic Control) Acid->C2_Attack Carbocation Intermediate C3_Attack Attack at C3 (Steric Control) Base->C3_Attack Least Hindered Carbon

Figure 2: Regioselective ring-opening pathways dictated by electronic vs. steric control.

  • System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add the target nucleophile (e.g., a primary amine) dissolved in anhydrous THF.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Epoxide ring-opening is highly exothermic; thermal runaway can lead to uncontrolled polymerization[1].

  • Dropwise Addition: Dissolve the validated 2,2-Bis(4-methoxyphenyl)-3-methyloxirane in anhydrous THF and add it dropwise to the nucleophile solution over 15 minutes.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the epoxide mass [M+H]+ and the appearance of the target adduct mass confirms successful ring opening. Do not allow the reaction to exceed room temperature unless kinetically stalled.

Decontamination & Waste Management

Unreacted epoxides must never be disposed of directly into standard organic waste, as they can react with other waste components to cause pressure build-up or explosions[3].

  • Quenching: To safely deactivate residual 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, dissolve the residue in a miscible solvent (e.g., THF or Methanol) and slowly add a 5% aqueous solution of Sulfuric Acid ( H2​SO4​ ) or 1M HCl while stirring in an ice bath.

  • Validation of Quench: Stir for 2 hours. The acid catalyzes the hydrolysis of the epoxide into the biologically and chemically inert 1,2-diol.

  • Disposal: Once fully quenched, neutralize the solution with saturated sodium bicarbonate, transfer to a labeled hazardous aqueous waste container, and dispose of according to institutional EH&S guidelines[4].

References

  • Self-Reactive and Self-Heating Chemicals - Environment, Health & Safety Source: University of Michigan Environment, Health & Safety (umich.edu) URL:3

  • Epoxides - Reactive Group Datasheet Source: NOAA CAMEO Chemicals (noaa.gov) URL:1

  • SOP: Reactive Chemicals Source: PennEHRS - University of Pennsylvania (upenn.edu) URL:4

  • Oxirane: Human health tier II assessment Source: National Industrial Chemicals Notification and Assessment Scheme (industrialchemicals.gov.au) URL:2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

Executive Summary & Chemical Context Handling 2,2-Bis(4-methoxyphenyl)-3-methyloxirane requires a deep understanding of its electronic vulnerabilities. The oxirane (epoxide) ring inherently possesses approximately 25 kca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Handling 2,2-Bis(4-methoxyphenyl)-3-methyloxirane requires a deep understanding of its electronic vulnerabilities. The oxirane (epoxide) ring inherently possesses approximately 25 kcal/mol of ring strain, making it highly reactive[1]. However, the defining feature of this specific molecule is the presence of two p-methoxyphenyl (anisyl) groups at the C2 position.

The methoxy groups are strong resonance donors (+M effect). If the epoxide oxygen is exposed to even trace amounts of acid, it becomes protonated. The subsequent C–O bond cleavage at the C2 position is dramatically accelerated because the resulting tertiary carbocation is exceptionally stabilized by the two electron-rich aromatic rings[2][3]. This drives an SN1-like degradation pathway, leading to unwanted diols (via hydrolysis) or ketones (via pinacol-type rearrangement). Therefore, all purification and recrystallization workflows must be strictly engineered to maintain a neutral-to-basic environment.

Troubleshooting Guides & FAQs

Q1: My crude NMR looks clean, but after standard silica gel chromatography, I see multiple new peaks and a loss of the oxirane signals. What happened? A: You have experienced acid-catalyzed ring opening. Standard silica gel is inherently acidic (pH ~4.5–5.5). The high ring strain of the oxirane, combined with the extreme electron-donating capacity of the p-methoxyphenyl groups, makes this compound highly susceptible to cleavage on the column[2][3]. Solution: You must pre-treat the silica gel with 1–2% triethylamine (Et3N) to neutralize the acidic silanol groups, or switch to neutral/basic alumina as the stationary phase[4].

Q2: What is the optimal solvent system for recrystallizing this specific diaryl oxirane? A: A dual-solvent (solvent/anti-solvent) approach is highly recommended[5]. Because the compound is lipophilic but contains polar ether oxygens, a mixture of Ethyl Acetate (soluble solvent) and Hexane (anti-solvent) provides the best crystallization gradient. Critical Step: Add 0.1% Et3N to the Ethyl Acetate. Heating epoxides in unbuffered solvents can induce thermal degradation if trace acids are present. The trace base acts as a stabilizing safeguard.

Q3: During recrystallization, my compound "oils out" at the bottom of the flask instead of forming crystals. How do I resolve this? A: "Oiling out" occurs when the target compound separates as a liquid phase above its melting point. This is typically caused by a supersaturated solution or a high concentration of impurities depressing the melting point[5]. Solution: Reheat the mixture until the oil dissolves, then add 2–5% more of the soluble solvent (Ethyl Acetate) to reduce the saturation level. Allow the flask to cool extremely slowly to room temperature before ever applying an ice bath. Rapid cooling traps impurities and promotes oiling[6].

Q4: How can I ensure my epoxide doesn't degrade during solvent removal on the rotary evaporator? A: Epoxides can degrade thermally. When concentrating purified fractions, maintain the rotary evaporator water bath at or strictly below 30 °C[7]. Ensure your receiving flask is clean and free of acidic residues.

Solvent & Stationary Phase Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the correct purification matrix and solvent system for 2,2-Bis(4-methoxyphenyl)-3-methyloxirane.

Purification MethodMatrix / Solvent SystemSuitabilityMechanistic Rationale
Standard Chromatography Silica Gel / Hexane:EtOAc❌ PoorAcidic silanol groups protonate the oxirane oxygen, catalyzing rapid ring opening at the electron-rich C2 position.
Buffered Chromatography Silica Gel / Hexane:EtOAc + 1% Et3N✅ ExcellentEt3N neutralizes silanol protons, preserving the oxirane ring intact during elution.
Recrystallization Hexane / EtOAc (+ 0.1% Et3N)✅ ExcellentDual-solvent system allows controlled saturation; trace base prevents thermal/acidic degradation during heating.
Recrystallization Methanol / Water⚠️ ModerateProtic solvents can act as weak nucleophiles if trace acid is present; requires strict pH control.

Experimental Protocols

Protocol A: Base-Deactivated Flash Column Chromatography

This protocol ensures the structural integrity of the oxirane ring during chromatographic separation[4].

  • Stationary Phase Preparation: Slurry pack the chromatography column using standard silica gel and a solvent mixture of Hexane containing 2% Triethylamine (v/v).

  • Column Equilibration: Flush the packed column with at least 3 column volumes (CV) of the Hexane/Et3N mixture. Causality: This guarantees that all acidic silanol sites on the silica are fully neutralized before the sample is introduced.

  • Sample Loading: Dissolve the crude 2,2-Bis(4-methoxyphenyl)-3-methyloxirane in a minimum volume of Hexane/EtOAc (8:2) containing 1% Et3N. Apply the solution evenly to the head of the column.

  • Elution: Elute the product using a gradient of Hexane to Hexane/EtOAc (e.g., 9:1 to 8:2), maintaining a constant 1% Et3N throughout the entire mobile phase.

  • Recovery & Concentration: Pool the fractions containing the pure epoxide. Concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature ≤ 30 °C to prevent thermal degradation[7].

  • Self-Validating System Check: Spot the concentrated product on a TLC plate. If the compound spots turn bright red/orange upon heating with a p-anisaldehyde stain and show a single tight spot, the oxirane ring is intact. A baseline streak indicates degradation has occurred.

Protocol B: Dual-Solvent Recrystallization

This protocol provides a highly pure crystalline product by leveraging differential solubility[8][9].

  • Dissolution: Place the crude solid into a clean Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate (pre-spiked with 0.1% Et3N) until the solid just dissolves at a gentle reflux.

  • Anti-Solvent Addition: Remove the flask from the heat source momentarily. Dropwise, add hot Hexane (the anti-solvent) while swirling continuously until the solution becomes slightly turbid (reaching the cloud point)[5].

  • Clarification: Add 1–2 drops of the hot Ethyl Acetate mixture until the turbidity just clears, yielding a saturated, clear solution.

  • Controlled Cooling: Cover the flask with a watch glass. Allow the flask to cool undisturbed on a heat-resistant surface to room temperature over 2–3 hours. Causality: Slow cooling promotes the thermodynamic formation of large, pure crystals while excluding impurities from the crystal lattice[6].

  • Harvesting: Once crystal growth ceases at room temperature, transfer the flask to an ice-water bath for 15–20 minutes to maximize yield. Collect the crystals via vacuum filtration (Buchner funnel) and wash immediately with a minimal amount of ice-cold Hexane[5].

  • Self-Validating System Check: Measure the melting point of the dried crystals. A sharp melting range (within 1–2 °C) is a definitive indicator of high purity and successful exclusion of degradation byproducts[5].

Mechanistic & Workflow Visualization

The following diagram illustrates the logical pathways of purification, highlighting the critical divergence between standard (degradative) and buffered (successful) techniques.

EpoxideWorkflow Crude Crude 2,2-Bis(4-methoxyphenyl) -3-methyloxirane StandardSilica Standard Silica Gel (pH 4.5-5.5) Crude->StandardSilica Unbuffered Chromatography BaseSilica Base-Treated Silica (+ 1% Et3N) Crude->BaseSilica Buffered Chromatography Recryst Recrystallization (Hexane/EtOAc + 0.1% Et3N) Crude->Recryst Thermal Purification Degradation Degradation Products (Diols / Ketones) StandardSilica->Degradation Acid-Catalyzed Ring Opening PureProduct Highly Pure Epoxide Crystals BaseSilica->PureProduct Preserves Oxirane Ring Recryst->PureProduct Controlled Cooling

Workflow comparing degradation vs. successful purification pathways for electron-rich epoxides.

References

  • University of Texas. "Purifying Compounds by Recrystallization." JoVE Science Education Database. Available at: [Link]

  • ResearchGate. "How to Purify an organic compound via recrystallization or reprecipitation?" Available at:[Link]

  • Labster. "Recrystallization Steps - Theory pages." Available at: [Link]

  • US Patent 5936104A. "Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives." Google Patents.
  • JoVE. "Video: Acid-Catalyzed Ring-Opening of Epoxides." Available at: [Link]

  • Chemical Communications (RSC Publishing). "Mechanistic evidence for remote π-aryl participation in acid-catalyzed ring opening of homobenzoquinone epoxides." Available at: [Link]

  • Read Chemistry. "Ring Opening of Epoxides." Available at:[Link]

Sources

Optimization

Resolving stereoselectivity issues in 2,2-Bis(4-methoxyphenyl)-3-methyloxirane synthesis

Welcome to the technical support center for the synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common stereoselectivity challenges encountered during the synthesis of this trisubstituted oxirane. We will explore the mechanistic underpinnings of common synthetic routes and provide actionable troubleshooting strategies and detailed protocols.

Introduction: The Stereochemical Challenge

2,2-Bis(4-methoxyphenyl)-3-methyloxirane is a trisubstituted epoxide whose utility as a synthetic intermediate is critically dependent on its stereochemistry. The relative orientation of the methyl group at the C3 position with respect to the two aryl groups at the C2 position defines the cis and trans diastereomers. Achieving a high diastereomeric ratio (d.r.) is often paramount for the success of subsequent synthetic steps. This guide focuses on the two most prevalent methods for its synthesis from 4,4'-dimethoxybenzophenone: the Darzens and the Corey-Chaykovsky reactions.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific problems you might encounter during your synthesis, providing explanations and concrete solutions.

Question 1: My Darzens condensation of 4,4'-dimethoxybenzophenone with an α-chloro propionate results in a low diastereomeric ratio (near 1:1 cis:trans). How can I improve the selectivity?

Answer: This is a frequent issue in the Darzens reaction, where stereoselectivity is determined by a complex interplay of kinetic and thermodynamic factors during the formation and cyclization of a halohydrin intermediate.[1] Here are the key parameters to investigate:

  • The Nature of the Base and Counter-ion: The choice of base is critical. Bulky, non-nucleophilic bases often favor one diastereomer.

    • Causality: The initial aldol-type addition of the enolate to the ketone is often reversible under basic conditions.[1] A less coordinating cation (like K+ from potassium tert-butoxide) compared to a more coordinating one (like Li+ from LDA) can alter the transition state geometry of the cyclization, influencing which diastereomer is formed preferentially. The system may shift from kinetic to thermodynamic control depending on the stability of the intermediate halohydrins.[1]

    • Actionable Advice: Switch from common bases like sodium ethoxide to a bulkier base such as potassium tert-butoxide (KOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS).

  • Reaction Temperature: Temperature directly impacts the energy landscape of the reaction.

    • Causality: Lowering the temperature typically enhances selectivity by amplifying the small energy differences between the diastereomeric transition states.[2] It favors the kinetically controlled product by reducing the energy available to overcome the barrier for the reverse reaction or epimerization of the halohydrin intermediate.

    • Actionable Advice: Perform the initial enolate addition at a low temperature (e.g., -78 °C) and allow the reaction to slowly warm to room temperature for the cyclization step. Careful monitoring is essential as the reaction can be exothermic.[2]

  • Solvent Choice: The polarity and coordinating ability of the solvent stabilize intermediates and transition states differently.

    • Causality: Aprotic polar solvents like THF or DME are generally preferred. Aprotic nonpolar solvents like toluene may also be effective, as they can influence the aggregation state of the base and the geometry of the enolate.

    • Actionable Advice: If using THF, try switching to a less polar solvent like toluene or a more polar one like DME to see how it impacts the diastereomeric ratio.

Table 1: Effect of Conditions on Darzens Reaction Diastereoselectivity
ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Rationale
Base Sodium Ethoxide (NaOEt)Potassium tert-Butoxide (KOtBu)Bulkier base, less coordinating cation can favor a specific transition state.
Temperature 0 °C to Room Temp-78 °C to Room TempLower temperature favors kinetic control, enhancing selectivity.[2]
Solvent EthanolTetrahydrofuran (THF)Aprotic solvent prevents proton exchange that can lead to epimerization.
Question 2: I'm using the Corey-Chaykovsky reaction with a sulfur ylide, but the reaction is slow and gives poor selectivity. What factors should I consider?

Answer: The Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to a ketone, is another excellent method for epoxide synthesis.[3] Its stereoselectivity can be influenced by the type of ylide used and steric factors.

  • Choice of Sulfur Ylide: The two common ylides, dimethylsulfonium methylide (DMSM) and dimethyloxosulfonium methylide (DMSOM), exhibit different reactivities.[4]

    • Causality: DMSM is generally less stable and more reactive, and its addition to the carbonyl is often irreversible, leading to a kinetically controlled product. DMSOM is more stable, and its initial addition can be reversible, potentially leading to a thermodynamically controlled product. For α,β-unsaturated ketones, DMSOM typically gives cyclopropanation, while DMSM gives epoxidation.[4] Although 4,4'-dimethoxybenzophenone is not an enone, this difference in reactivity is crucial. The reversibility of the initial addition step is key to selectivity.

    • Actionable Advice: To synthesize the specific target 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, you would need an ethylide, not a methylide (e.g., from trimethylsulfonium iodide). The choice between a sulfonium ylide and a sulfoxonium ylide will determine the reaction profile. Start with the more common sulfonium ylide (e.g., generated from triethylsulfonium iodide and a strong base).

  • Steric Hindrance: The approach of the ylide to the sterically hindered ketone is the stereochemistry-determining step.

    • Causality: The nucleophilic attack of the ylide on the carbonyl carbon leads to a betaine intermediate. The subsequent intramolecular ring closure displaces the dialkyl sulfide.[5][6] The diastereoselectivity is established in this initial attack, where the bulky aryl groups will direct the incoming ylide to minimize steric clash.

    • Actionable Advice: Ensure the base used for ylide generation is strong enough for complete deprotonation (e.g., NaH, n-BuLi). Perform the reaction at low temperatures to slow the rate of addition and potentially improve selectivity.

Question 3: How can I reliably determine the cis/trans ratio and confirm the stereochemistry of my product?

Answer: Accurate determination of the diastereomeric ratio and assignment of the major isomer are crucial.

  • ¹H NMR Spectroscopy: This is the most direct method for determining the d.r. The protons on the oxirane ring and the methyl group will have slightly different chemical shifts in the two diastereomers.

    • Actionable Advice: Integrate the distinct signals corresponding to each diastereomer (e.g., the methyl doublets or the oxirane protons) to calculate the ratio.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can confirm the relative stereochemistry.

    • Causality: NOE detects through-space interactions between protons that are close to each other (< 5 Å).

    • Actionable Advice: For the cis isomer, you would expect to see an NOE correlation between the protons of the C3-methyl group and the protons of the cis-oriented C2-aryl group. For the trans isomer, this correlation would be absent or very weak.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that controls stereochemistry in these epoxidation reactions?

A1: The mechanism depends on the reaction.

  • In the Darzens Reaction , an enolate adds to the ketone to form a diastereomeric pair of halohydrin alkoxides.[1] The stereochemical outcome depends on whether the subsequent intramolecular S_N2 reaction is faster or slower than the retro-aldol-type reaction or epimerization of the halohydrin. If cyclization is fast and irreversible, the product ratio reflects the kinetic outcome of the initial addition (kinetic control). If the initial addition is reversible, the product ratio reflects the relative stability of the diastereomeric products (thermodynamic control).[1]

  • In the Corey-Chaykovsky Reaction , a sulfur ylide adds to the ketone to form a betaine intermediate.[3] This is followed by an intramolecular S_N2-type ring closure. The stereoselectivity is generally determined during the initial nucleophilic attack of the ylide on the carbonyl group.[6]

Q2: Is it possible to achieve enantioselectivity in this synthesis, not just diastereoselectivity?

A2: Yes, enantioselective synthesis is possible but requires a chiral influence.

  • For the Darzens reaction , this can be achieved using a chiral phase-transfer catalyst or by using a chiral auxiliary on the ester component.[7][8]

  • For the Corey-Chaykovsky reaction , chiral sulfides can be used to generate chiral sulfur ylides, which can then transfer chirality to the epoxide product in an enantioselective manner.[5]

  • Another advanced approach is the asymmetric epoxidation of the corresponding alkene (1,1-bis(4-methoxyphenyl)prop-1-ene) using a chiral catalyst system, such as the Jacobsen-Katsuki or Shi epoxidation.[9]

Q3: My starting material, 4,4'-dimethoxybenzophenone, is poorly soluble. How does this affect the reaction?

A3: Poor solubility can hinder reaction rates and reproducibility. Ensure you are using an appropriate solvent in which the ketone has reasonable solubility, such as THF, DME, or toluene. Gentle heating may be required to dissolve the starting material before cooling to the desired reaction temperature for base or reagent addition. Using a co-solvent system might also be beneficial.

Key Experimental Protocols

Protocol 1: Diastereoselective Darzens Synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

This protocol is designed to favor one diastereomer through kinetic control.

Materials:

  • 4,4'-Dimethoxybenzophenone

  • Ethyl 2-chloropropionate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.[10]

  • Dissolve 4,4'-dimethoxybenzophenone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve potassium tert-butoxide (1.1 eq) in anhydrous THF.

  • To the stirred solution of KOtBu, slowly add ethyl 2-chloropropionate (1.1 eq) at -78 °C to pre-form the enolate.

  • Slowly add the enolate solution via cannula to the solution of 4,4'-dimethoxybenzophenone at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to separate the diastereomers.

  • Characterize the products and determine the diastereomeric ratio by ¹H NMR.

Visualized Mechanisms and Workflows

Darzens Condensation Mechanism

The following diagram illustrates the key steps in the Darzens condensation, highlighting the formation of the two possible diastereomeric intermediates leading to the cis and trans products.

Darzens_Mechanism cluster_intermediates Halohydrin Intermediates cluster_products Oxirane Products Ketone 4,4'-Dimethoxy- benzophenone Halohydrin_A Diastereomer A Ketone->Halohydrin_A Aldol-type Addition (Path A) Halohydrin_B Diastereomer B Ketone->Halohydrin_B Aldol-type Addition (Path B) Enolate Propionate Enolate (from base + α-haloester) Enolate->Halohydrin_A Aldol-type Addition (Path A) Enolate->Halohydrin_B Aldol-type Addition (Path B) Halohydrin_A->Halohydrin_B Product_cis cis-Oxirane Halohydrin_A->Product_cis Intramolecular SN2 (Inversion) Product_trans trans-Oxirane Halohydrin_B->Product_trans Intramolecular SN2 (Inversion)

Caption: Mechanism of the Darzens reaction showing two competing pathways.

Troubleshooting Workflow for Poor Stereoselectivity

Use this workflow to diagnose and solve issues with low diastereomeric ratios in your synthesis.

Troubleshooting_Workflow Start Start: Poor Diastereoselectivity (d.r. < 5:1) CheckBase 1. Analyze Base Start->CheckBase CheckTemp 2. Analyze Temperature Start->CheckTemp CheckSolvent 3. Analyze Solvent Start->CheckSolvent Sol_Base1 Switch to bulkier base (e.g., KOtBu, NaHMDS) CheckBase->Sol_Base1 Sol_Base2 Ensure accurate stoichiometry (1.1 - 1.2 eq) CheckBase->Sol_Base2 Sol_Temp1 Lower addition temperature (e.g., -78 °C) CheckTemp->Sol_Temp1 Sol_Temp2 Control rate of warming CheckTemp->Sol_Temp2 Sol_Solvent1 Ensure anhydrous conditions CheckSolvent->Sol_Solvent1 Sol_Solvent2 Switch from protic to aprotic (e.g., EtOH to THF) CheckSolvent->Sol_Solvent2 End Goal: Improved Diastereoselectivity (d.r. > 10:1) Sol_Base1->End Sol_Base2->End Sol_Temp1->End Sol_Temp2->End Sol_Solvent1->End Sol_Solvent2->End

Caption: A logical workflow for troubleshooting poor stereoselectivity.

References

  • Master Organic Chemistry. (2010, July 2). Stereoselective and Stereospecific Reactions. [Link]

  • Cozzi, P. G. (2010). Organocatalytic Stereoselective Epoxidation of Trisubstituted Acrylonitriles. The Journal of Organic Chemistry, 76(3), 941-947. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]

  • Poblet, D., et al. (2018). Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones. Journal of the American Chemical Society, 140(17), 5715-5724. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • PubChem. 2-(4-Methoxyphenyl)-3-methyloxirane. [Link]

  • Benfatti, F., et al. (2008). Synthesis and elaboration of trans 2, 3-diaryloxiranes. ARKIVOC, 2008(8), 150-182. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • Fraser-Reid, B., et al. (2008). Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides. Journal of the American Chemical Society, 130(38), 12701-12709. [Link]

  • Shi, Y., et al. (1997). Highly Enantioselective Epoxidation of trans-Stilbenes Catalyzed by Chiral Ketones. Journal of the American Chemical Society, 119(48), 11224-11235. [Link]

  • Ali, M. M., et al. (2013). Synthesis and reactions of 3-aryloxiran-2-yl pyridin-2-yl methanone. A novel synthesis of triazolopyrimidines and hexaazafluorenones for biological evaluation. Journal of the Chinese Chemical Society, 60(5), 551-558. [Link]

  • Angappa, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266. [Link]

  • Imuta, S., & Ziffer, H. (2000). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. Heterocycles, 53(9), 1931-1938. [Link]

  • Hashimoto, S., et al. (2001). An approach to a chiral cycloalkanone-mediated asymmetric epoxidation of stilbene with oxone. Tetrahedron: Asymmetry, 12(11), 1579-1583. [Link]

  • ResearchGate. An Approach to a Chiral Cycloalkanone-Mediated Asymmetric Epoxidation of Stilbene with Oxone®. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • ResearchGate. (PDF) Oxetane Synthesis through the Paternò-Büchi Reaction. [Link]

  • Bach, R. D., et al. (1998). High Level Computational Study of the Stereoelectronic Effects of Substituents on Alkene Epoxidations with Peroxyformic Acid. Journal of the American Chemical Society, 120(38), 9784-9789. [Link]

  • Loughborough University Research Repository. New systems for catalytic asymmetric epoxidation. [Link]

  • Organic Syntheses. an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. [Link]

  • Pitre, S. P., et al. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(16), 6516-6519. [Link]

  • Google Patents. CN102432566B - 2-(4-phenoxyphenyl)
  • Apollo Scientific. Corey-Chaykovsky Reaction in Modern Organic Synthesis. [Link]

  • Lancefield, C. S., & Westwood, N. J. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io. [Link]

  • Skubi, K. L., et al. (2021). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. ChemRxiv. [Link]

  • Organic Chemistry Portal. Highly Enantioselective Synthesis of (Diarylmethyl)amines by Rhodium-Catalyzed Arylation of N-Nosylimines Using a Chiral Bicyclo[3.3.0]diene Ligand. [Link]

  • Wölfling, J., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(3), 1215. [Link]

  • Siswanta, D., et al. (2016). Synthesis of C–4–Allyloxy–3–Methoxyphenylcalix[7]resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation. Oriental Journal of Chemistry, 32(2), 977-984. [Link]

  • Yu, Z.-X., & Wu, Y.-D. (2018). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. Chemistry – An Asian Journal, 13(17), 2358-2365. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane vs unsubstituted epoxides

Introduction Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile intermediates in organic synthesis and drug development.[1][2][3] Their synthetic utility is largely due to the signific...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile intermediates in organic synthesis and drug development.[1][2][3] Their synthetic utility is largely due to the significant ring strain inherent in their structure, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles.[1][4][5] This guide provides an in-depth comparison of the reactivity of a highly substituted, electron-rich epoxide, 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, against simple, unsubstituted epoxides. Understanding the interplay of electronic and steric effects is paramount for researchers aiming to predict and control the outcomes of these critical reactions.

The core of this comparison lies in how substituents fundamentally alter the electronic nature and steric accessibility of the epoxide ring. While an unsubstituted epoxide like ethylene oxide or propylene oxide provides a baseline for reactivity, the complex substitution pattern of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane introduces powerful directing effects that dramatically influence reaction rates and regioselectivity.

Pillar 1: The Theoretical Framework—Electronic and Steric Dominance

The reactivity of any epoxide is governed by a delicate balance between electronic and steric factors. The reaction conditions—specifically, whether the ring-opening is catalyzed by acid or base—determine which of these factors takes precedence.[6][7][8]

Electronic Effects: The Role of Aryl and Methoxy Groups

In 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, the two para-methoxyphenyl substituents at the C2 position exert a profound electronic influence. The methoxy group (–OCH₃) is a potent electron-donating group through resonance, enriching the phenyl ring with electron density. This has a critical consequence in acid-catalyzed reactions. Upon protonation of the epoxide oxygen, a partial positive charge develops on the adjacent carbons.[7][9] The C2 carbon, being tertiary and attached to two electron-rich aromatic rings, can exceptionally stabilize this developing carbocation-like character.[10] This stabilization significantly lowers the activation energy for nucleophilic attack at this position.

In contrast, unsubstituted epoxides lack such powerful electronic stabilization. For a simple monosubstituted epoxide like propylene oxide, the partial positive charge is stabilized to a lesser extent by the inductive effect and hyperconjugation of the methyl group.[11]

Steric Hindrance: The Gatekeeper of Nucleophilic Attack

Steric hindrance refers to the physical obstruction caused by the size of substituent groups, which can prevent a nucleophile from approaching the electrophilic carbon.[12] The C2 position of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane is exceptionally crowded due to the presence of two bulky aryl groups. This steric bulk acts as a shield, making direct nucleophilic attack at this site challenging, especially for large nucleophiles. The C3 position, bearing only a methyl group, is comparatively more accessible.

Unsubstituted epoxides, such as ethylene oxide, have minimal steric hindrance, allowing nucleophiles to attack with relative ease. In propylene oxide, the primary carbon is significantly less hindered than the secondary carbon.[13]

Pillar 2: Reactivity under Different Mechanistic Pathways

The choice of acidic or basic conditions dictates the reaction mechanism and, consequently, the regiochemical outcome of the ring-opening.[6][9]

Acid-Catalyzed Ring-Opening: An SN1-like Pathway

Under acidic conditions, the reaction begins with the protonation of the epoxide oxygen, making it a better leaving group.[7][14] This step is followed by nucleophilic attack. The transition state possesses significant SN1 character, meaning the bond to the more substituted carbon begins to break, and this carbon atom bears a substantial partial positive charge.[6][11][15]

  • 2,2-Bis(4-methoxyphenyl)-3-methyloxirane: The overwhelming electronic stabilization provided by the two para-methoxyphenyl groups dictates that the nucleophile will attack the more substituted C2 carbon . This pathway is highly favored, leading to a faster reaction rate compared to simpler epoxides that cannot stabilize the transition state as effectively.

  • Unsubstituted Epoxides (e.g., Propylene Oxide): The nucleophile also attacks the more substituted (secondary) carbon due to greater carbocation stability.[5][11] However, the stabilization is less pronounced, resulting in a comparatively slower reaction.

G cluster_0 Acid-Catalyzed Ring-Opening E1 Protonated Substituted Epoxide TS1 Transition State (Sₙ1-like, C2+ stabilized) E1->TS1 Electronic Stabilization (Major) P1 Product (Attack at C2) TS1->P1 Nu⁻ Attack E2 Protonated Unsubstituted Epoxide TS2 Transition State (Sₙ1-like, C2+ stabilized) E2->TS2 Inductive Stabilization (Minor) P2 Product (Attack at C2) TS2->P2 Nu⁻ Attack

Caption: Acid-catalyzed mechanism highlighting transition state stabilization.

Base-Catalyzed Ring-Opening: A Classic SN2 Pathway

Under basic or neutral conditions, a strong nucleophile directly attacks an epoxide carbon in a classic SN2 mechanism.[4][13][16] In this scenario, steric hindrance is the dominant factor determining the site of attack.[17][18]

  • 2,2-Bis(4-methoxyphenyl)-3-methyloxirane: Due to the severe steric bulk at C2, the nucleophile will exclusively attack the less substituted C3 carbon . The reaction rate is expected to be significantly slower than for unsubstituted epoxides because the overall steric environment of the molecule still presents a challenge for the approaching nucleophile.

  • Unsubstituted Epoxides (e.g., Propylene Oxide): The nucleophile attacks the less sterically hindered (primary) carbon , as is typical for SN2 reactions.[13][15]

G cluster_1 Base-Catalyzed Ring-Opening (Sₙ2) SE Substituted Epoxide SP Product (Attack at C3) SE->SP Attack at Less Hindered Site UE Unsubstituted Epoxide UP Product (Attack at C1) UE->UP Attack at Less Hindered Site block Steric Blockage at C2

Caption: Base-catalyzed mechanism emphasizing steric hindrance.

Pillar 3: Quantitative Comparison and Experimental Validation

The theoretical predictions outlined above can be validated and quantified through rigorous experimental protocols. A comparative kinetic study provides the most direct evidence of the differences in reactivity.

Comparative Data Summary

The following table summarizes the expected outcomes for the ring-opening reactions of our two epoxides.

Feature2,2-Bis(4-methoxyphenyl)-3-methyloxiraneUnsubstituted Epoxide (e.g., Propylene Oxide)
Acid-Catalyzed Attack C2 (More substituted)C2 (More substituted)
Base-Catalyzed Attack C3 (Less substituted)C1 (Less substituted)
Relative Rate (Acidic) Faster (Enhanced TS stabilization)Slower
Relative Rate (Basic) Slower (High steric hindrance)Faster
Experimental Protocol: Comparative Kinetic Analysis of Acid-Catalyzed Methanolysis

This protocol provides a self-validating system to quantify the rate of acid-catalyzed ring-opening. Styrene oxide is chosen as a simpler aromatic analogue for a more relevant comparison than a purely aliphatic epoxide.

Objective: To determine and compare the pseudo-first-order rate constants for the acid-catalyzed methanolysis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane and styrene oxide.

Materials:

  • 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

  • Styrene oxide (or other simple epoxide)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or another strong acid catalyst

  • Anhydrous Sodium Bicarbonate (NaHCO₃) for quenching

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • NMR tubes, volumetric flasks, pipettes, syringes, thermostatted reaction vessel

Experimental Workflow Diagram:

G prep Prepare Stock Solutions (Epoxide & Acid in MeOH) setup Equilibrate Solutions at Reaction Temperature (e.g., 25°C) prep->setup initiate Initiate Reaction (Mix Solutions, t=0) setup->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Aliquot (e.g., with NaHCO₃ solution) sample->quench analyze Analyze via ¹H NMR (Determine % Conversion) quench->analyze plot Plot ln[Epoxide] vs. Time analyze->plot calc Calculate Rate Constant (k) from Slope plot->calc

Caption: Workflow for the kinetic analysis of epoxide ring-opening.

Procedure:

  • Preparation: Prepare a 0.1 M stock solution of each epoxide in anhydrous methanol. Prepare a 0.01 M solution of H₂SO₄ in anhydrous methanol.

  • Reaction Setup: In a thermostatted vessel at 25°C, place a known volume of the epoxide stock solution.

  • Initiation: Add a corresponding volume of the methanolic acid solution to initiate the reaction. Start the timer immediately (t=0).

  • Sampling: At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst and stop the reaction.

  • Analysis: Prepare each quenched sample for ¹H NMR analysis. The disappearance of the epoxide protons and the appearance of the product protons can be integrated to determine the concentration of the remaining epoxide at each time point.

  • Control Experiment: Run a parallel experiment for each epoxide without the acid catalyst to ensure no significant background reaction occurs.

Data Analysis:

  • Calculate the concentration of the epoxide, [E], at each time point.

  • Plot ln[E] versus time (in seconds).

  • The slope of the resulting straight line will be equal to -k, where k is the pseudo-first-order rate constant.

  • Compare the calculated k values for 2,2-Bis(4-methoxyphenyl)-3-methyloxirane and the unsubstituted epoxide to determine their relative reactivity.

Conclusion and Outlook

The reactivity of epoxides is a nuanced subject where a predictable tug-of-war between electronic and steric effects dictates the reaction's outcome. For 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, the powerful electron-donating capacity of its substituents makes it highly reactive and directs nucleophilic attack to the most substituted carbon under acidic conditions. Conversely, under basic conditions, its significant steric bulk deactivates the molecule and forces attack at the less hindered position.

Unsubstituted epoxides provide a fundamental baseline, reacting at the more substituted carbon in acid and the less substituted carbon in base, but their reaction rates are modulated by less potent stabilizing or directing groups. For professionals in drug development and organic synthesis, a firm grasp of these principles is not merely academic; it is essential for the rational design of synthetic routes, enabling the stereospecific and regioselective construction of complex molecular architectures.

References

  • BenchChem. (2025). A Technical Guide to the Reactivity of the Oxirane Ring in (R)-. BenchChem.
  • Química Orgánica. (n.d.). Oxirane Reactivity.
  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2023, April 30). Acid-Catalyzed Ring-Opening of Epoxides. JoVE. Retrieved from [Link]

  • Fiveable. (2026, March 2). Reactions of Epoxides: Ring-Opening. Fiveable. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide. Wikipedia. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Different protocols for the nucleophilic ring-opening reaction of epoxides. ResearchGate. Retrieved from [Link]

  • Eddingsaas, N. C., VanderVelde, D. G., & Wennberg, P. O. (2010). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. The Journal of Physical Chemistry A, 114(31), 8106–8113. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2010, July 21). Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Scribd. (2025, August 11). Chemical Reactions of Oxiranes Explained. Scribd. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. Retrieved from [Link]

  • CoLab.ws. (2021, November 8). Ring Opening Reactions of Epoxides. A Review. CoLab.ws. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Retrieved from [Link]

  • Chemical Reviews. (2008, June 11). α-Substituted α-Lithiated Oxiranes: Useful Reactive Intermediates. Chemical Reviews. Retrieved from [Link]

  • Chegg. (2021, January 31). Solved Step 1: In a simple unsubstituted epoxide, a | Chegg.com. Chegg. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oxirane – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Reactory. (n.d.). Reactions of Epoxides. Reactory. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 17). acid-catalyzed ring opening of epoxide. Chemistry Stack Exchange. Retrieved from [Link]

  • Youngstown State University. (1973). Kinetics and equilibria of the ring-opening reactions of epoxides with halide ions. Digital.Maag. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Epoxides. Chemistry LibreTexts. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch16: Reactions of Epoxides. Chemistry. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Electronic Effects in Epoxide Ring Opening. Oregon State University. Retrieved from [https://oregonstate.edu/instruct/ch334/ch334-5/ epoxideopening.htm]([Link] epoxideopening.htm)

  • PMC. (n.d.). Kinetics of the Epoxidation of Geraniol and Model Systems by Dimethyldioxirane. PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Kinetics of the Epoxidation of Geraniol and Model Systems by Dimethyldioxirane. ResearchGate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024, August 28). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Oriental Journal of Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Connecting the Chemical and Biological Reactivity of Epoxides. SciSpace. Retrieved from [Link]

Sources

Comparative

HPLC method validation for determining 2,2-Bis(4-methoxyphenyl)-3-methyloxirane purity

An Expert's Comparative Guide to HPLC Method Validation for Purity Assessment of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane Introduction: The Critical Role of Purity in Drug Development 2,2-Bis(4-methoxyphenyl)-3-methyloxi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to HPLC Method Validation for Purity Assessment of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

Introduction: The Critical Role of Purity in Drug Development

2,2-Bis(4-methoxyphenyl)-3-methyloxirane is a complex organic molecule whose utility in pharmaceutical synthesis and materials science necessitates a rigorous assessment of its purity. As with any active pharmaceutical ingredient (API) or key intermediate, the presence of impurities—arising from starting materials, by-products, or degradation—can significantly impact the safety, efficacy, and stability of the final product.[1] Regulatory bodies, including the FDA and EMA, mandate the use of validated analytical procedures to ensure product quality, making method validation a cornerstone of the drug development lifecycle.[2]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane. We will delve into the causality behind the experimental choices, present a step-by-step validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, and objectively compare the HPLC method's performance against alternative analytical techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Section 1: The Proposed HPLC Method: Development and Rationale

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. 2,2-Bis(4-methoxyphenyl)-3-methyloxirane is a moderately polar, non-volatile molecule containing two methoxyphenyl moieties. These aromatic rings possess strong chromophores, making them ideal for ultraviolet (UV) detection.[3] Consequently, Reversed-Phase HPLC (RP-HPLC) with UV detection is the logical choice for a robust, specific, and quantitative purity assay.

Rationale for Chromatographic Conditions:

  • Column: A C18 stationary phase is selected for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like our target analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier with a low UV cutoff. The gradient allows for the effective elution of both the main analyte and a wide range of potential impurities with varying polarities, from polar degradation products (like the corresponding diol) to non-polar starting materials. A small amount of formic acid is added to sharpen peaks and ensure consistent ionization.

  • Detector: A Diode Array Detector (DAD) is chosen over a standard UV detector. The DAD captures the entire UV-Vis spectrum for each peak, enabling the assessment of peak purity and aiding in the tentative identification of impurities by comparing their spectra to that of the main compound.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Diode Array Detector (DAD), 275 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Section 2: A Step-by-Step HPLC Method Validation Protocol

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4][5] The following protocols are designed in accordance with ICH Q2(R2) guidelines to establish a self-validating system.[6]

G cluster_workflow HPLC Method Validation Workflow Start Method Development & Optimization Specificity Specificity (Forced Degradation) Start->Specificity ICH Q2(R2) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Method Finalization Robustness->Report

Caption: A typical workflow for HPLC method validation following ICH guidelines.

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

Protocol:

  • Forced Degradation: Expose a 1 mg/mL solution of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Dilute the stressed samples and inject them into the HPLC system.

  • Evaluation: Assess the chromatograms for resolution between the main peak and any degradation product peaks. Use the DAD to perform peak purity analysis. The peak purity angle should be less than the threshold angle, indicating spectral homogeneity.

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Stock Solution: Prepare a 1000 µg/mL stock solution of the reference standard.

  • Calibration Standards: Prepare a series of at least five concentrations by diluting the stock solution. For a purity test, the range should typically cover 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50.0451023
75.0674589
100.0902112
125.01123540
150.01350987
Acceptance Criteria r² ≥ 0.999
Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

Protocol:

  • Sample Preparation: Prepare a sample matrix (placebo). Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample.

Table 3: Representative Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.599.4%
100%100.0101.2101.2%
120%120.0119.199.3%
Acceptance Criteria Mean Recovery: 98.0% - 102.0%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Prepare six separate samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

Table 4: Representative Precision Data

Precision TypeRSD (%)
Repeatability (n=6)0.85%
Intermediate (n=6)1.10%
Acceptance Criteria RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determination: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of diluted solutions.

  • Confirmation: To confirm the LOQ, inject six samples at the determined LOQ concentration and verify that the precision (RSD) meets the acceptance criteria (typically ≤ 10%).

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Parameter Variation: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (± 2% organic)

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within the predefined system suitability limits.

Section 3: Comparative Analysis of Analytical Techniques

While the validated HPLC method is robust and reliable, other techniques offer different advantages. The choice of method often depends on specific project needs such as throughput, required sensitivity, or the nature of the impurities being targeted.[7]

G cluster_decision Analytical Method Selection Framework Analyte Purity of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane Q1 Target Impurities? (Volatile vs. Non-Volatile) Analyte->Q1 GC Gas Chromatography (GC) Best for residual solvents, requires derivatization for analyte. Q1->GC Volatile LC Liquid Chromatography (LC) Ideal for non-volatile analyte & impurities. Q1->LC Non-Volatile Q2 Need High Throughput? LC->Q2 HPLC HPLC Standard, robust, widely available. Q2->HPLC No UPLC UPLC Faster, higher resolution, requires specialized equipment. Q2->UPLC Yes

Caption: A decision framework for selecting the appropriate analytical technique.

Table 5: Objective Comparison of Analytical Techniques

FeatureHPLC (Validated Method)UPLC (Ultra-Performance Liquid Chromatography)Gas Chromatography (GC)
Principle Liquid-solid partitioningLiquid-solid partitioning with sub-2 µm particlesGas-solid or gas-liquid partitioning
Best For Routine QC, purity assays, stability testing of non-volatile compounds.High-throughput screening, complex mixture analysis, impurity profiling.Volatile impurities (e.g., residual solvents), thermally stable compounds.
Speed Moderate (Run time: ~30 min)Fast (Run time: <10 min)Fast to Moderate
Resolution GoodExcellentExcellent for volatile compounds
Sensitivity HighVery HighVery High (especially with MS detector)
Key Limitation Slower than UPLC, higher solvent consumption.Requires specialized high-pressure equipment, prone to clogging.Analyte must be volatile or derivatized; risk of thermal degradation.
Relevance to Topic Primary choice: Ideal for the analyte and its expected impurities.Alternative: Offers significant speed and resolution improvement.Complementary choice: Best for analyzing residual solvents from synthesis.

Conclusion

This guide has detailed a robust, specific, and reliable RP-HPLC method for determining the purity of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane. The experimental choices were justified based on the analyte's chemical properties, and a comprehensive validation protocol, grounded in ICH Q2(R2) guidelines, was presented to ensure trustworthiness and regulatory compliance. The data and protocols described herein establish a self-validating system capable of providing accurate and precise results for quality control and stability testing.

The comparative analysis demonstrates that while the validated HPLC method is the gold standard for this application, UPLC offers a high-throughput alternative for labs with the requisite equipment. GC, on the other hand, serves a crucial complementary role, specifically for the analysis of volatile process impurities that are not amenable to LC analysis. Ultimately, the selection of an analytical technique should be based on a risk assessment that considers the specific goals of the analysis, the nature of potential impurities, and available resources.

References

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry. [Link]

  • Dobbs, A. J. THE DETERMINATION OF EPOXIDE GROUPS. ResearchGate. [Link]

  • PubChem. 2-(4-Methoxyphenyl)-3-methyloxirane. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Determination of related substances in (E)-4-2-(4-chlorophenoxy)-2-methylpanoyloxy-3-methoxyphenyl acrylic acid by HPLC. CNKI. [Link]

  • Reddy, B., et al. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. ResearchGate. [Link]

  • Reddy, B., et al. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io. [Link]

  • CDC. Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. CDC Stacks. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • International Journal of Novel Research and Development. Impurity Profiling in different analytical techniques. IJNRD.org. [Link]

  • Google Patents. CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, a compound of interest in various chemical syntheses. By comparing its fragmentation behavior with structurally related molecules, we aim to provide a comprehensive resource for the identification and characterization of this and similar chemical entities.

Introduction to the Analyte and the Significance of its Fragmentation Analysis

2,2-Bis(4-methoxyphenyl)-3-methyloxirane is a substituted epoxide featuring two methoxy-substituted phenyl rings attached to one carbon of the oxirane ring and a methyl group on the other. Understanding its fragmentation pattern under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices and for distinguishing it from potential isomers. The presence of multiple functional groups—the strained oxirane ring and the electron-donating methoxyphenyl moieties—suggests a rich and informative fragmentation landscape.

This guide will dissect the expected fragmentation pathways based on established principles of mass spectrometry and comparative data from related structures. We will explore how the interplay of these functional groups dictates the formation of characteristic fragment ions, providing a diagnostic fingerprint for this molecule.

Experimental Methodologies: A Self-Validating Approach

To ensure the generation of reproducible and reliable mass spectra, a standardized experimental protocol is paramount. The following outlines a typical workflow for the analysis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Gas Chromatography:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 500.

The causality behind these choices lies in ensuring the thermal stability of the analyte during volatilization and its efficient separation from any impurities before entering the mass spectrometer. The 70 eV electron energy is a standard in EI-MS, providing sufficient energy to induce reproducible fragmentation patterns.

Results and Discussion: Unraveling the Fragmentation Pathways

The mass spectrum of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane is predicted to be dominated by fragmentation events initiated at both the oxirane ring and the bis(4-methoxyphenyl) moiety. The molecular ion (M⁺˙) is expected at m/z 270.

Key Fragmentation Pathways

The primary fragmentation pathways are anticipated to involve:

  • Alpha-Cleavage of the Oxirane Ring: The strained three-membered ring is susceptible to cleavage upon ionization.[1] Alpha-cleavage, the breaking of a bond adjacent to the oxygen atom, is a common fragmentation route for epoxides.[1]

  • Cleavage of the Bis(4-methoxyphenyl) Group: The bond connecting the two phenyl rings to the oxirane can undergo cleavage.

  • Rearrangement Reactions: Hydrogen rearrangements can lead to the formation of stable, even-electron ions.[2]

  • Fragmentations of the Methoxyphenyl Group: The methoxy group is prone to the loss of a methyl radical (·CH₃) or formaldehyde (CH₂O).[3]

The following diagram illustrates the proposed major fragmentation pathways:

fragmentation_pathway M M⁺˙ (m/z 270) 2,2-Bis(4-methoxyphenyl)-3-methyloxirane A m/z 227 [M - C₂H₃O]⁺ M->A - ·C(O)CHCH₃ C m/z 135 [C₉H₁₁O]⁺ M->C Benzylic Cleavage F m/z 108 [C₇H₈O]⁺˙ M->F Rearrangement B m/z 212 [M - C₂H₃O - CH₃]⁺ A->B - ·CH₃ D m/z 121 [C₈H₉O]⁺ C->D - CH₂ E m/z 91 [C₇H₇]⁺ D->E - CO

Caption: Proposed major fragmentation pathways of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane.

Detailed Analysis of Key Fragment Ions
  • m/z 227 ([M - C₂H₃O]⁺): This ion likely arises from the cleavage of the oxirane ring with the loss of a C₂H₃O radical. This is a significant fragmentation pathway for substituted epoxides.[2]

  • m/z 212 ([M - C₂H₃O - CH₃]⁺): Subsequent loss of a methyl radical from the m/z 227 ion, originating from one of the methoxy groups, would lead to this fragment. The loss of a methyl radical is a characteristic fragmentation of methoxy-substituted aromatic compounds.[4]

  • m/z 135 ([C₉H₁₁O]⁺): This prominent peak is proposed to be the 4-methoxy-α-methylbenzyl cation, formed by benzylic cleavage. This type of cleavage is highly favored due to the stability of the resulting carbocation.

  • m/z 121 ([C₈H₉O]⁺): The 4-methoxybenzyl cation is another highly characteristic fragment for compounds containing a 4-methoxyphenyl group.[5] It can be formed through various rearrangement and cleavage pathways.

  • m/z 108 ([C₇H₈O]⁺˙): This ion corresponds to the molecular ion of methoxyphenol, likely formed through a rearrangement process involving hydrogen transfer.

  • m/z 91 ([C₇H₇]⁺): The tropylium ion is a common fragment in the mass spectra of aromatic compounds and can be formed by the loss of carbon monoxide from the m/z 121 ion.

Comparative Analysis with Structurally Related Compounds

To further validate the proposed fragmentation patterns, it is instructive to compare the expected mass spectrum of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane with that of structurally similar compounds.

CompoundKey Structural DifferenceExpected Impact on Fragmentation
Anethole Oxide (2-(4-methoxyphenyl)-3-methyloxirane) Lacks one 4-methoxyphenyl group.The molecular ion will be at m/z 164. The fragmentation will be simpler, with the 4-methoxybenzyl cation (m/z 121) being a major fragment.[6]
Stilbene Oxide (2,3-diphenyloxirane) Lacks methoxy and methyl groups.The fragmentation will be dominated by rearrangements and cleavages of the phenyl groups and the oxirane ring, leading to characteristic ions such as the benzoyl cation (m/z 105).
1,1-Bis(4-methoxyphenyl)ethane Lacks the oxirane ring.Fragmentation will be dominated by benzylic cleavage to form the highly stable bis(4-methoxyphenyl)methyl cation.

This comparative analysis highlights the diagnostic value of specific fragment ions in distinguishing between closely related structures. The presence of the m/z 135 peak, for instance, is a strong indicator of the 2,2-bis(4-methoxyphenyl)-3-methyl substitution pattern.

Conclusion

The electron ionization mass spectrometry fragmentation of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane is characterized by a series of predictable and informative cleavage and rearrangement reactions. The dominant fragmentation pathways are initiated by the cleavage of the strained oxirane ring and benzylic cleavage, leading to the formation of stable carbocations. The characteristic fragment ions, particularly at m/z 227, 212, 135, and 121, provide a robust fingerprint for the identification and structural confirmation of this compound. By understanding these fragmentation patterns and comparing them with those of related structures, researchers can confidently identify this molecule in complex analytical scenarios.

References

  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC. [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. [Link]

  • 2-(4-Methoxyphenyl)-3-methyloxirane | C10H12O2 | CID 148535 - PubChem. [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]

  • and methoxy-substituted derivatives of hexa-peri-hexabenzocoronene (HBC) cations - Laboratory for Astrophysics - Leiden Observatory. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in 2,2-Bis(4-methoxyphenyl)-3-methyloxirane Production

In the landscape of pharmaceutical and agrochemical development, the efficient synthesis of chiral intermediates is paramount. 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, also known as methoxychlor epoxide, is a molecule o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical development, the efficient synthesis of chiral intermediates is paramount. 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, also known as methoxychlor epoxide, is a molecule of significant interest, primarily as a metabolite of the pesticide methoxychlor. Its synthesis, typically achieved through the epoxidation of 1,1-Bis(4-methoxyphenyl)-1-propene, presents a valuable case study in optimizing catalytic processes. The choice of catalyst not only dictates reaction yield and purity but also influences the economic and environmental viability of the synthesis at scale.

This guide provides an in-depth comparison of potential catalytic strategies for the production of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles that govern the efficacy of each method. By understanding the "why" behind catalyst and oxidant selection, researchers can make more informed decisions in their synthetic endeavors.

The Synthetic Challenge: Epoxidation of a Trisubstituted, Electron-Rich Alkene

The core transformation is the epoxidation of 1,1-Bis(4-methoxyphenyl)-1-propene. The substrate is a trisubstituted alkene with two electron-donating methoxy groups on the phenyl rings. These features make the double bond electron-rich and thus highly susceptible to electrophilic attack, which generally favors high reactivity in epoxidation reactions.[1] However, this reactivity must be controlled to prevent side reactions and ensure high selectivity for the desired epoxide.

Caption: General reaction scheme for the synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane.

We will evaluate three distinct catalytic approaches: the classic stoichiometric epoxidation using a peroxy acid, a transition metal-catalyzed system, and a modern organocatalytic metal-free approach.

Comparative Analysis of Catalytic Systems

The selection of a catalytic system is a trade-off between reactivity, selectivity, cost, and operational complexity. The following table summarizes the key performance indicators for the selected methods, based on established principles and data from structurally related compounds.

Parameter Method 1: Stoichiometric m-CPBA Method 2: Metal-Catalyzed (Ni-Complex/m-CPBA) Method 3: Organocatalytic (Chiral Ketone/Oxone)
Catalyst Type Reagent (not catalytic)Homogeneous Metal ComplexHomogeneous Organic Molecule
Typical Oxidant m-Chloroperoxybenzoic acid (m-CPBA)m-Chloroperoxybenzoic acid (m-CPBA)Potassium peroxymonosulfate (Oxone®)
Catalyst Loading >100 mol% (stoichiometric)1-10 mol%10-30 mol%
Expected Yield Moderate to HighHighModerate to High
Selectivity Moderate (potential for ring-opening byproducts)High (ligand tuning can suppress side reactions)High (often designed for high selectivity)
Reaction Conditions Mild (0 °C to room temp.)Mild to ModerateMild (often room temp.)
Key Advantages Simple setup, predictable reactivity.[2]High efficiency, low catalyst loading, tunable.[3]Metal-free, avoids toxic metal contamination.[4]
Key Challenges Stoichiometric waste, potential for byproducts.[5]Metal catalyst cost and removal, ligand synthesis.Higher catalyst loading, potential for catalyst degradation.[6]

Method 1: Stoichiometric Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This is the benchmark, classical approach to epoxidation. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where an oxygen atom is transferred from the peroxy acid to the alkene.[7]

Causality Behind Experimental Choices
  • Reagent: m-CPBA is chosen for its commercial availability, relative stability compared to other peroxy acids, and high reactivity with electron-rich alkenes.[8]

  • Solvent: A non-protic, relatively non-polar solvent like dichloromethane (DCM) or chloroform is used to prevent the acid-catalyzed ring-opening of the newly formed epoxide to a diol.[9]

  • Temperature: The reaction is typically run at 0°C to room temperature to control the exothermic reaction and minimize the formation of byproducts.

  • Work-up: A basic wash (e.g., with sodium bicarbonate solution) is crucial to remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA.

Experimental Protocol
  • Preparation: Dissolve 1.0 equivalent of 1,1-Bis(4-methoxyphenyl)-1-propene in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 1.1 equivalents of m-CPBA (purity should be accounted for) in DCM. Add this solution dropwise to the stirred alkene solution over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Method 2: Metal-Catalyzed Epoxidation

Transition metal complexes can catalyze the transfer of an oxygen atom from an oxidant to an alkene, often with improved efficiency and selectivity compared to stoichiometric methods. Nickel complexes, for instance, have been shown to be effective catalysts for epoxidation reactions using m-CPBA.[10]

Causality Behind Experimental Choices
  • Catalyst: A well-defined nickel complex (e.g., a Ni(II) complex with a salen or pincer ligand) is used. The ligand environment around the metal center is critical; it modulates the reactivity of the active metal-oxo species and can sterically hinder side reactions.[3]

  • Oxidant: m-CPBA is still a common choice, but the catalytic cycle allows for the use of substoichiometric amounts of the catalyst. The catalyst's role is to form a highly reactive high-valent metal-oxo intermediate that performs the epoxidation.[10]

  • Low Catalyst Loading: The high turnover frequency of an effective catalyst allows for loadings in the range of 1-10 mol%, significantly reducing waste compared to the stoichiometric approach.

Experimental Protocol
  • Catalyst Activation: To a round-bottom flask under an inert atmosphere, add the Nickel(II) catalyst (e.g., 5 mol%) and the solvent (e.g., acetonitrile).

  • Substrate Addition: Add 1.0 equivalent of 1,1-Bis(4-methoxyphenyl)-1-propene to the catalyst solution.

  • Oxidant Addition: Slowly add a solution of 1.2 equivalents of m-CPBA in the same solvent to the reaction mixture at room temperature over 1 hour using a syringe pump.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a short plug of silica gel to remove the catalyst. Wash the silica with additional solvent. Concentrate the filtrate and purify the crude product by column chromatography.

Method 3: Organocatalytic Epoxidation

Organocatalysis offers a compelling metal-free alternative, mitigating concerns about toxic metal contamination in the final product. A prominent example is the use of chiral ketones to generate reactive dioxiranes in situ from a milder oxidant like Oxone®.[4]

Causality Behind Experimental Choices
  • Catalyst: A chiral ketone, often derived from fructose or a synthetic source, acts as the catalyst. The ketone reacts with Oxone® to form a chiral dioxirane, the active epoxidizing agent.

  • Oxidant: Oxone®, a triple salt containing potassium peroxymonosulfate, is a stable, inexpensive, and environmentally benign oxidant.

  • pH Control: The reaction is typically buffered to a slightly alkaline pH (around 8). This is a critical parameter, as the formation and reactivity of the dioxirane are highly pH-dependent.

  • Solvent System: A biphasic or mixed solvent system (e.g., acetonitrile/water or dimethoxymethane/water) is often required to solubilize both the organic substrate and the inorganic oxidant.

Experimental Protocol
  • Setup: In a flask, combine 1.0 equivalent of 1,1-Bis(4-methoxyphenyl)-1-propene, 0.2 equivalents of the ketone catalyst, acetonitrile, and an aqueous buffer solution (e.g., 0.1 M K₂CO₃).

  • Oxidant Addition: Add a solution of 1.5 equivalents of Oxone® in water portion-wise over 1-2 hours while maintaining the temperature at 20-25°C.

  • Reaction Monitoring: Stir vigorously to ensure good mixing between the phases. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, add ethyl acetate to extract the product. Separate the organic layer and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Workflow and Mechanistic Visualizations

Experimental_Workflow cluster_m1 Method 1: Stoichiometric m-CPBA cluster_m2 Method 2: Metal-Catalyzed cluster_m3 Method 3: Organocatalytic m1_start Dissolve Alkene in DCM m1_add Add m-CPBA Solution m1_start->m1_add m1_react React at 0°C m1_add->m1_react m1_quench Quench & Basic Wash m1_react->m1_quench m1_iso Isolate & Purify m1_quench->m1_iso m2_start Dissolve Catalyst & Alkene m2_add Slowly Add Oxidant m2_start->m2_add m2_react React at RT m2_add->m2_react m2_filter Filter Catalyst m2_react->m2_filter m2_iso Isolate & Purify m2_filter->m2_iso m3_start Combine Alkene, Catalyst, Buffer m3_add Add Oxone Solution m3_start->m3_add m3_react React at RT (Vigorous Stirring) m3_add->m3_react m3_extract Extract with Organic Solvent m3_react->m3_extract m3_iso Isolate & Purify m3_extract->m3_iso Epoxidation_Mechanism cluster_0 m-CPBA 'Butterfly' Mechanism cluster_1 Metal-Catalyzed Cycle Alkene_mCPBA Alkene + m-CPBA TS_mCPBA [Transition State] Alkene_mCPBA->TS_mCPBA Product_mCPBA Epoxide + m-Chlorobenzoic Acid TS_mCPBA->Product_mCPBA M_cat M(n) Catalyst M_oxo High-Valent Metal-Oxo M_cat->M_oxo + Oxidant M_oxo->M_cat + Alkene - Epoxide Alkene_M Alkene Product_M Epoxide Oxidant Oxidant

Caption: Simplified mechanisms for m-CPBA and metal-catalyzed epoxidation.

Conclusion and Recommendations

For the synthesis of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, no single catalytic method is universally superior. The optimal choice is contingent on the specific goals of the synthesis.

  • For rapid, small-scale synthesis and proof-of-concept studies, the stoichiometric m-CPBA method is recommended due to its simplicity and predictable reactivity. However, careful control is needed to minimize the formation of ring-opened byproducts, a known issue with the epoxidation of anethole, a structurally similar compound. [5]* For large-scale production where efficiency and waste reduction are critical, a metal-catalyzed approach is highly attractive. The ability to use a small amount of catalyst to generate large quantities of product is economically and environmentally advantageous. The primary challenge lies in the initial investment in catalyst development and subsequent removal of the metal from the final product.

  • For applications in pharmaceuticals or other areas where metal contamination is a major concern, organocatalysis presents the most promising route. Although it may require higher catalyst loadings than metal-based systems, the avoidance of transition metals is a significant benefit that can simplify purification and regulatory compliance.

Ultimately, the most effective path forward involves the empirical evaluation of these benchmark systems. By understanding the chemical principles outlined in this guide, researchers are better equipped to troubleshoot and optimize their chosen method, accelerating the development of robust and efficient syntheses.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,2-Bis(4-methoxyphenyl)-3-methyloxirane

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a proactive and inform...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane, a substituted oxirane.

Foundational Hazard Assessment: Understanding the Risk

The primary hazards associated with substituted oxiranes and similar aromatic compounds stem from their chemical reactivity and potential biological effects. The epoxide ring is a strained three-membered ring, making it susceptible to ring-opening reactions by nucleophiles. This reactivity is the basis for many of its industrial uses but also underlies its potential to react with biological molecules, leading to irritation or sensitization.

Anticipated Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[5][6] Prolonged or repeated exposure may lead to more severe effects.

  • Serious Eye Irritation: Splashes are likely to cause serious eye irritation or damage.[5][7]

  • Skin Sensitization: Many epoxy compounds can cause allergic skin reactions (sensitization) after initial exposure.[8][9] Subsequent exposure to even minute quantities can trigger an allergic response.

  • Respiratory Tract Irritation: Inhalation of vapors, mists, or aerosols may cause respiratory irritation.[5][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Core Directive: A System-Wide Approach to Personal Protective Equipment

Effective protection from chemical hazards relies on a multi-layered PPE system. Each component is chosen to address a specific route of exposure, and their combined use provides comprehensive safety.[10][11]

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are mandatory whenever handling 2,2-Bis(4-methoxyphenyl)-3-methyloxirane to protect against splashes and aerosols.[2][12] Standard safety glasses are insufficient as they do not provide a seal around the eyes.

  • Causality: The eyes are particularly vulnerable to chemical irritants. A direct splash can cause severe, potentially irreversible damage.[7]

  • Protocol:

    • Always wear snug-fitting chemical splash goggles that conform to ANSI Z87.1 standards.

    • When there is a significant risk of splashing (e.g., transferring large volumes, heating the substance), supplement goggles with a full-face shield.[2][12] The face shield protects the entire face from direct contact.

Skin Protection: An Impermeable Barrier

Preventing skin contact is a critical control measure, as this is a primary route of exposure for epoxy compounds.[1]

  • Gloves:

    • Expertise: Glove selection must be based on chemical resistance.[2] Not all glove materials offer the same level of protection. For epoxides and aromatic compounds, nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility charts for the specific chemical class.

    • Protocol:

      • Wear chemical-resistant gloves (e.g., nitrile, neoprene) at all times.

      • Inspect gloves for any signs of degradation or punctures before each use.[13]

      • If gloves become contaminated, remove them immediately, wash your hands thoroughly with soap and water, and don a new pair.[2]

      • Never reuse disposable gloves. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Protective Clothing:

    • Trustworthiness: A standard cotton lab coat may not be sufficient if there is a risk of a significant spill. Impervious clothing provides a more robust barrier.

    • Protocol:

      • A clean, buttoned lab coat is the minimum requirement.

      • For procedures with a higher splash potential, wear a chemically resistant apron or coveralls over the lab coat.[12][14]

      • Ensure that clothing covers all exposed skin, including the arms and legs. Closed-toe shoes are mandatory in the laboratory.[2][15]

Respiratory Protection: Safeguarding Against Inhalation

All work with 2,2-Bis(4-methoxyphenyl)-3-methyloxirane should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][13]

  • Experience: A fume hood is the primary engineering control. Respiratory protection is a secondary measure used when engineering controls are insufficient or during emergency situations.[1]

  • Protocol:

    • Conduct all weighing, transferring, and reaction steps inside a properly functioning chemical fume hood.

    • If work must be performed outside a hood where vapors or aerosols could be generated, a NIOSH-approved respirator with organic vapor (OV) cartridges is required.[1][11]

    • Users of respirators must be part of a formal respiratory protection program, which includes fit-testing and training.

Operational and Disposal Plans

A safe operational workflow integrates PPE use with proper handling and disposal techniques. The following diagram and protocols outline a self-validating system for managing this chemical from receipt to disposal.

Experimental Workflow: Safe Handling Protocol

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_disposal Disposal & Doffing Phase P1 1. Hazard Review Review SDS of analogous compounds and this guide. P2 2. Don PPE - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat/Apron P1->P2 P3 3. Verify Fume Hood Ensure proper airflow and a clutter-free workspace. P2->P3 H1 4. Chemical Handling - Use smallest quantity possible. - Keep container sealed. - Avoid generating dust/aerosols. P3->H1 Begin Work H2 5. Post-Handling - Decontaminate surfaces with a suitable solvent (e.g., ethanol). H1->H2 D1 6. Waste Disposal - Dispose of contaminated materials in a labeled hazardous waste container. H2->D1 Conclude Work D2 7. Doff PPE - Remove gloves, apron, face shield, and goggles in that order. - Avoid cross-contamination. D1->D2 D3 8. Final Step - Wash hands thoroughly with soap and water. D2->D3

Caption: Safe handling workflow for 2,2-Bis(4-methoxyphenyl)-3-methyloxirane.

Step-by-Step Disposal Plan

Chemical waste must be handled with the same care as the parent chemical.

  • Designate a Waste Container: Use a clearly marked, chemically compatible container for "Halogenated Organic Waste" or "Epoxide Waste." The container must be in good condition with a tight-fitting lid.[16][17]

  • Collect Waste: All disposable items that have come into contact with the chemical, including gloves, wipes, and pipette tips, must be placed in this designated solid waste container. Unused or residual chemical should be collected in a separate, compatible liquid waste container.

  • Labeling: Ensure the waste container is accurately labeled with the full chemical name: "2,2-Bis(4-methoxyphenyl)-3-methyloxirane" and its approximate concentration.[17]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[16]

  • Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department for proper disposal in accordance with local, state, and federal regulations.[18]

Data Presentation: Hazard and Protection Summary

Potential Hazard Route of Exposure Required Personal Protective Equipment (PPE) Rationale & Source(s)
Serious Eye Irritation EyesChemical Splash Goggles; Full Face Shield for high-splash risk.Protects against direct contact from splashes or aerosols which can cause severe damage.[5][6][7]
Skin Irritation / Sensitization SkinChemical-Resistant Gloves (Nitrile or Neoprene); Lab Coat; Chemical Apron as needed.Prevents direct skin contact, which can lead to irritation and allergic reactions.[1][8][9]
Respiratory Irritation InhalationUse in a Chemical Fume Hood; NIOSH-approved respirator with organic vapor cartridges if hood is not available.Minimizes inhalation of vapors or mists that can irritate the respiratory system.[1][5][6]

References

  • Safety Data Sheet: 4-Methoxyphenol - Carl ROTH. Carl ROTH. Retrieved from [Link]

  • Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation. Retrieved from [Link]

  • Bisphenol A and Related Compounds in Dental Materials. (2009). National Institutes of Health (NIH). Retrieved from [Link]

  • Handling Epoxies. University of Massachusetts Lowell. Retrieved from [Link]

  • Bisphenol A Release: Survey of the Composition of Dental Composite Resins. (2016). National Institutes of Health (NIH). Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. Retrieved from [Link]

  • KR-80QL Safety Data Sheet. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. Retrieved from [Link]

  • Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials. (2009). MDPI. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Safety Data Sheet - 3M. 3M. Retrieved from [Link]

  • Bisphenol A in Dental Materials: A Review. (2013). JSciMed Central. Retrieved from [Link]

  • Chemical Safety - Environmental Health and Safety. Missouri S&T. Retrieved from [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. (2026). NextSDS. Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2025). Angene Chemical. Retrieved from [Link]

  • Bisphenol A Release: Survey of the Composition of Dental Composite Resins - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. Retrieved from [Link]

  • Chemical Safety Guide, 6th Ed. National Institutes of Health (NIH). Retrieved from [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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